Product packaging for Dihydromorin(Cat. No.:CAS No. 18422-83-8)

Dihydromorin

Cat. No.: B179768
CAS No.: 18422-83-8
M. Wt: 304.25 g/mol
InChI Key: QIWOFDHUQPJCJF-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydromorin has been reported in Artocarpus integer, Maclura pomifera, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O7 B179768 Dihydromorin CAS No. 18422-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWOFDHUQPJCJF-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939807
Record name Dihydromorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18422-83-8
Record name Dihydromorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18422-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydromorin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydromorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydromorin, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC9FB8RFH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Dihydromorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a flavanonol compound, has garnered significant interest within the scientific community due to its diverse biological activities, including its potential as a tyrosinase inhibitor and an anti-inflammatory agent. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathway interactions. Quantitative data from various studies are summarized to facilitate comparative analysis, and key experimental workflows are visualized to provide a clear understanding of the research methodologies.

Natural Sources of this compound

This compound is predominantly found in various species of the Moraceae family, a family of flowering plants commonly known as the mulberry or fig family.[1] Extensive phytochemical analyses have identified its presence in the following key plant species:

  • Artocarpus heterophyllus (Jackfruit): The heartwood and twigs of the jackfruit tree are notable sources of this compound.[1][2]

  • Maclura pomifera (Osage Orange): This plant is another significant source of this compound.[1]

  • Morus alba (White Mulberry) and Morus nigra (Black Mulberry): Various parts of the mulberry tree, including the leaves and twigs, have been reported to contain this compound.[1][3][4]

  • Artocarpus dadah : The bark and twigs of this species are also known to contain this compound.[1]

  • Maclura cochinchinensis : This medicinal plant, found in Thailand, is a source from which this compound has been isolated for bioactivity studies.[5]

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections detail the experimental protocols derived from scientific literature.

General Extraction Procedures

The initial step in isolating this compound involves the extraction from dried and powdered plant material. The choice of solvent is crucial for achieving a high yield of the target compound.

Table 1: Summary of Extraction Solvents and Methods for this compound and Related Compounds

Plant SourcePlant PartExtraction SolventExtraction MethodReference
Artocarpus heterophyllusHeartwoodEthyl AcetateSoxhlet Extraction[6]
Morus albaLeavesEthanolMaceration[7]
Maclura pomiferaFruitsEthanolMaceration[8]
Artocarpus heterophyllusLeavesEthyl Acetate / EthanolMaceration[7]

A general workflow for the extraction process is outlined below:

G plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Maceration, Soxhlet) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: General workflow for the extraction of this compound from plant material.

Chromatographic Purification

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify this compound. Column chromatography with silica gel is a commonly employed method.

One study details the isolation of this compound from Maclura cochinensis using repeated silica gel column chromatography.[5] While the specific solvent gradients were not provided in the abstract, a general protocol for column chromatography is as follows:

  • Preparation of the Column: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a non-polar solvent (e.g., hexane or chloroform) and gradually introduces a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are combined.

  • Further Purification: The combined fractions may be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

G crude_extract Crude Extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography elution Gradient Elution (Increasing Polarity) column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling pure_this compound Pure this compound pooling->pure_this compound

Caption: Workflow for the purification of this compound using column chromatography.

Structural Elucidation

The confirmation of the isolated compound as this compound is achieved through spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure of the molecule. A study on this compound isolated from Artocarpus heterophyllus heartwoods provides detailed NMR spectral data.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

Table 2: ¹H-NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)
H-25.05 (d, J=11.5 Hz)
H-34.60 (d, J=11.5 Hz)
H-66.02 (d, J=2.0 Hz)
H-85.95 (d, J=2.0 Hz)
H-3'6.45 (d, J=2.5 Hz)
H-5'6.38 (dd, J=8.5, 2.5 Hz)
H-6'7.10 (d, J=8.5 Hz)
Data obtained from a study on this compound from Artocarpus heterophyllus in CDCl₃ at 500 MHz.[9]

Biological Activity and Signaling Pathways

This compound has been shown to exhibit several biological activities, with its role as a tyrosinase inhibitor and its anti-inflammatory properties being of particular interest.

Tyrosinase Inhibition

This compound is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1] This inhibitory action makes it a potential candidate for applications in cosmetics and medicine for treating hyperpigmentation disorders. The mechanism of inhibition is believed to involve the chelation of copper ions in the active site of the enzyme.

G cluster_0 Melanin Synthesis Pathway This compound This compound Tyrosinase Tyrosinase (Copper-containing enzyme) This compound->Tyrosinase Inhibits Melanin Melanin Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Dopaquinone->Melanin Multiple steps

Caption: this compound's inhibitory action on the tyrosinase-mediated melanin synthesis pathway.

Anti-inflammatory Activity via NF-κB Signaling

While direct studies on this compound's effect on the NF-κB pathway are limited, the closely related compound dihydromyricetin has been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[10] This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of NF-κB (IκB). Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Dihydromyricetin has been shown to inhibit the phosphorylation and degradation of IκBα.[11]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_genes Induces Inflammation Inflammation Pro_inflammatory_genes->Inflammation This compound This compound This compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

A study on mesenchymal stem cells has indicated that this compound isolated from Maclura cochinensis enhances osteogenic differentiation, and this effect is suggested to be mediated through the activation of the Wnt/β-catenin signaling pathway.[5] Activation of this pathway leads to the nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in cell proliferation and differentiation.

Quantitative Data

The yield of this compound can vary significantly based on the source and the extraction and purification methods employed. The following table summarizes available quantitative data.

Table 3: Quantitative Data on this compound and Related Bioactive Compounds

Plant SourceCompoundYield/ActivityMethodReference
Artocarpus heterophyllusThis compoundIC₅₀ (PMN chemotaxis): 5.03 µg/mLChemotaxis Assay[6]
Artocarpus heterophyllusThis compoundIC₅₀ (ROS production, PMNs): 7.59 µg/mLChemiluminescence Assay[6]
Artocarpus heterophyllusThis compoundMIC (S. pyogenes): 15.62 µg/mLBroth Microdilution[6]
Artocarpus heterophyllusEthyl Acetate ExtractYield: 0.38% (from leaves)Maceration[7]
Artocarpus heterophyllusEthanol ExtractYield: 1.58% (from leaves)Maceration[7]

Conclusion

This compound stands out as a promising natural compound with well-documented sources within the Moraceae family. Standard phytochemical techniques, primarily solvent extraction followed by silica gel column chromatography, have proven effective for its isolation. Its demonstrated bioactivities, particularly as a tyrosinase inhibitor and its potential role in modulating key signaling pathways like NF-κB and Wnt/β-catenin, underscore its potential for further development in the pharmaceutical and cosmetic industries. This guide provides a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound. Further research is warranted to establish more detailed and optimized isolation protocols and to fully elucidate its mechanisms of action in various biological systems.

References

A Technical Guide to the Dihydromorin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dihydromorin is a flavanonol, a class of flavonoids found in various plants, notably within the Moraceae family, such as mulberry (Morus species) and Osage orange (Maclura pomifera).[1] Like other flavonoids, it originates from the phenylpropanoid pathway. This technical guide provides a detailed overview of the biosynthetic route to this compound, focusing on the core enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. The pathway involves the synthesis of a central flavonoid precursor, naringenin, which is subsequently converted to dihydrokaempferol before a final, crucial hydroxylation step yields this compound. This document consolidates current knowledge to serve as a comprehensive resource for researchers investigating this and related flavonoid pathways.

The Core Biosynthesis Pathway

The synthesis of this compound is an extension of the general flavonoid biosynthesis pathway, which is one of the most extensively studied specialized metabolic routes in plants.[2] The pathway begins with the amino acid L-phenylalanine and proceeds through several key enzymatic reactions.

Step 1: Phenylpropanoid Pathway The pathway initiates with L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Subsequently, Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated by 4-Coumarate:CoA Ligase (4CL) to form the high-energy thioester, p-coumaroyl-CoA.[3] This molecule serves as a critical entry point into flavonoid synthesis.

Step 2: Formation of the Flavanone Core The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to create naringenin chalcone.[4][5] This chalcone is then rapidly isomerized by Chalcone Isomerase (CHI) to form the flavanone naringenin, which represents a key branch point in the flavonoid pathway.[5]

Step 3: Conversion to a Dihydroflavonol Intermediate Naringenin is hydroxylated at the 3-position of the C-ring by Flavanone 3-Hydroxylase (F3H) to produce the dihydroflavonol, dihydrokaempferol (DHK).[6][7] DHK is a common precursor for a wide range of downstream flavonoids, including flavonols and anthocyanins.[8][9]

Step 4: Final Hydroxylation to this compound The final step in the biosynthesis of this compound from dihydrokaempferol involves a specific hydroxylation at the 2'-position of the B-ring. While dihydrokaempferol has a single hydroxyl group at the 4'-position, this compound possesses hydroxyl groups at the 2'- and 4'-positions. This conversion is catalyzed by a Flavonoid 2'-Hydroxylase (F2'H) , a type of cytochrome P450 monooxygenase. The precise F2'H responsible for this conversion in this compound-producing plants is an area of ongoing research.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Dihydromorin_Biosynthesis cluster_0 Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NarC Naringenin Chalcone CouCoA->NarC CHS MalCoA 3x Malonyl-CoA MalCoA->NarC CHS Nar Naringenin NarC->Nar CHI DHK Dihydrokaempferol Nar->DHK F3H DHM This compound DHK->DHM F2'H (putative)

This compound Biosynthesis Pathway.

Key Enzymes and Pathway Regulation

The flux through the flavonoid pathway is tightly controlled at the transcriptional level. The structural genes encoding enzymes like PAL, CHS, and F3H are regulated by a combination of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[4][10][11] These proteins often form a transcriptional activation complex (MBW complex) that binds to the promoters of target genes, coordinating their expression in response to developmental cues and environmental stimuli such as UV light and pathogen attack.[11][12]

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid. A key rate-limiting enzyme.[4]
Cinnamate-4-HydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.[3]
Chalcone SynthaseCHSFirst committed step; condenses p-coumaroyl-CoA and malonyl-CoA.[4]
Chalcone IsomeraseCHICatalyzes the stereospecific cyclization of naringenin chalcone to naringenin.[6]
Flavanone 3-HydroxylaseF3HHydroxylates naringenin to form dihydrokaempferol.[6]
Flavonoid 2'-HydroxylaseF2'HPutative enzyme that hydroxylates dihydrokaempferol to this compound.

Experimental Protocols

Investigating the this compound pathway requires robust methods for extraction, quantification, and enzymatic analysis.

Protocol for Flavonoid Extraction from Plant Material

This protocol describes a general method for extracting flavonoids from fresh or dried plant tissue.

  • Sample Preparation: Homogenize 1 gram of fresh plant material (or 100 mg of dried, powdered material) using a mortar and pestle with liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a 15 mL conical tube. Add 10 mL of 80% aqueous methanol.

  • Maceration: Vortex the mixture thoroughly for 1 minute. Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.[13]

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the solid debris.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional): To maximize yield, re-extract the pellet with an additional 5 mL of 80% methanol, sonicate, and centrifuge again. Combine the supernatants.

  • Filtration and Storage: Filter the combined supernatant through a 0.22 µm syringe filter into a clean vial. The extract is now ready for analysis or can be stored at -20°C.

Protocol for Total Flavonoid Content (TFC) Assay

This colorimetric method, based on the aluminum chloride complex formation, is used to estimate the total flavonoid concentration in an extract.[14][15]

  • Reagent Preparation:

    • Standard: Prepare a 1 mg/mL stock solution of quercetin in methanol. Create a calibration curve using serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

    • Aluminum Chloride: 10% (w/v) AlCl₃ solution in water.

    • Potassium Acetate: 1 M potassium acetate solution in water.

  • Assay Procedure:

    • In a 96-well microplate (or test tubes), add 20 µL of the plant extract or standard solution.

    • Add 60 µL of 96% ethanol.

    • Add 4 µL of 10% aluminum chloride.

    • Add 4 µL of 1 M potassium acetate.

    • Add 112 µL of distilled water for a final volume of 200 µL.

  • Incubation: Incubate the mixture at room temperature for 30 minutes in the dark.

  • Measurement: Measure the absorbance at 415 nm using a microplate reader or spectrophotometer.

  • Calculation: Use the standard curve generated from the quercetin dilutions to calculate the total flavonoid content of the extract, expressed as µg of quercetin equivalents per mg of sample (µg QE/mg).

Protocol for HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is essential for separating, identifying, and quantifying specific flavonoids like this compound.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV-Vis or Diode Array Detector (DAD), and an autosampler.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution Program:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 50% B

    • 35-40 min: Linear gradient from 50% to 90% B

    • 40-45 min: Hold at 90% B

    • 45-50 min: Return to 10% B and equilibrate for 5 minutes before the next injection.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan from 200-400 nm. Monitor specifically at ~290 nm for flavanones like this compound.

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Calculate the concentration based on the peak area.

The following diagram illustrates a typical workflow for flavonoid analysis.

Experimental_Workflow cluster_quant Analysis cluster_results Results Start Plant Material (e.g., Morus alba leaves) Grind Homogenization (Liquid Nitrogen) Start->Grind Extract Solvent Extraction (80% Methanol, Sonication) Grind->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge CrudeExtract Crude Flavonoid Extract Centrifuge->CrudeExtract TFC Total Flavonoid Assay (Spectrophotometry) CrudeExtract->TFC HPLC HPLC-DAD Analysis CrudeExtract->HPLC TFC_Result Total Flavonoid Content (e.g., mg QE/g DW) TFC->TFC_Result HPLC_Result Identification & Quantification of this compound HPLC->HPLC_Result

References

Dihydromorin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydromorin is a flavanonol, a class of flavonoids found in various plants of the Moraceae family, such as Artocarpus heterophyllus (jackfruit) and Morus alba (white mulberry).[1] This compound has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory effects.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a white to off-white solid compound. Its core structure is a flavanone skeleton with hydroxyl substitutions that are key to its chemical reactivity and biological functions.

General and Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueReference(s)
IUPAC Name (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[3]
Synonyms (+)-Dihydromorin, (2R,3R)-5,7,2',4'-tetrahydroxyflavanonol[3]
CAS Number 18422-83-8[3]
Molecular Formula C₁₅H₁₂O₇[3]
Molecular Weight 304.25 g/mol [3]
Appearance White to off-white solid
Melting Point 224 °C[1]
Boiling Point (Predicted) 693.8 °C at 760 mmHg[4]
logP (Predicted) 0.535
pKa (Acidic, Predicted) 7.38 ± 0.60[1]
Solubility Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]
Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound. The following tables summarize its key spectral features.

Table 1.2.1: UV-Visible Spectroscopic Data

Solventλmax (nm)Reference(s)
Methanol211, 288

Table 1.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group AssignmentReference(s)
3325 (broad)O-H (hydroxyl) stretching
2912C-H (alkane) stretching
1622C=O (carbonyl) stretching
1519C=C (aromatic) stretching

Table 1.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, acetone-d₆)

¹H-NMR δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
12.22s-5-OH
7.22d8.4H-6'
6.48d2.0H-2'
6.43dd8.4, 2.0H-5'
5.97d2.0H-8
5.94d2.0H-6
5.09d11.6H-2
4.62d11.6H-3
¹³C-NMR δ (ppm)Assignment
197.5C-4
167.7C-7
164.5C-5
163.4C-8a
158.7C-2'
158.0C-4'
129.8C-6'
114.0C-1'
107.5C-5'
103.1C-3'
99.8C-4a
96.3C-6
95.3C-8
83.3C-2
72.5C-3
Reference for NMR Data:

Table 1.2.4: Mass Spectrometry (MS) Data

Ionization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)Fragmentation MechanismReference(s)
ESI (Negative)303125Heterocyclic Ring Fission (HRF)

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Workflow for Isolation and Analysis of this compound

The following diagram illustrates a general workflow for the extraction of this compound from a plant source like Artocarpus heterophyllus and its subsequent analysis.

G cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation & Analysis plant Plant Material (e.g., A. heterophyllus wood) maceration Maceration (Methanol) plant->maceration filtration Filtration & Concentration maceration->filtration crude Crude Extract filtration->crude liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) crude->liquid_extraction fraction Active Fraction liquid_extraction->fraction chromatography Column Chromatography (Silica Gel) fraction->chromatography pure Pure this compound chromatography->pure nmr NMR Spectroscopy (1H, 13C) pure->nmr ms Mass Spectrometry (MS) pure->ms ftir FTIR Spectroscopy pure->ftir uvvis UV-Vis Spectroscopy pure->uvvis

Caption: General workflow for this compound isolation and analysis.

Tyrosinase Inhibition Assay

This protocol is used to determine the inhibitory effect of this compound on mushroom tyrosinase activity.

  • Reagent Preparation:

    • Phosphate Buffer (67 mM, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (10 mM in phosphate buffer).

    • This compound stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.

    • Kojic acid as a positive control.

  • Assay Procedure (96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the this compound solution (or control).

    • Add 20 µL of the tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of enzyme activity).

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.

  • Reagent Preparation:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

    • This compound stock solution (e.g., 1 mg/mL in methanol), serially diluted.

    • Ascorbic acid as a positive control.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the this compound solution (or control).

    • Mix and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • The control well contains methanol instead of the sample.

    • Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

    • Calculate the EC₅₀ value (the effective concentration that scavenges 50% of DPPH radicals).

Biological Activities and Signaling Pathways

This compound modulates several key signaling pathways, leading to its observed anti-inflammatory and anticancer effects.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.

G stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB p65/p50-IκBα IKK->IkB Phosphorylates IκBα p65_p50 p65/p50 IkB->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Nuclear Translocation transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->transcription dhm This compound dhm->IKK Inhibits dhm->p65_p50 Blocks

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity via Induction of Apoptosis

This compound can induce programmed cell death (apoptosis) in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of a caspase cascade.

G dhm This compound bax Bax (Pro-apoptotic) dhm->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) dhm->bcl2 Downregulates mito Mitochondrion bax->mito Promotes MOMP bcl2->mito Inhibits MOMP cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Induction of the intrinsic apoptosis pathway by this compound.

References

Dihydromorin: A Deep Dive into its Antioxidant Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin (DHM), a flavonoid predominantly found in the heartwood of Artocarpus species, has garnered significant attention within the scientific community for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its antioxidant effects. By delving into its direct radical scavenging capabilities and its modulation of key cellular signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of DHM's potential as a therapeutic agent against oxidative stress-mediated pathologies.

Core Antioxidant Mechanisms

This compound employs a dual strategy to combat oxidative stress: direct neutralization of reactive oxygen species (ROS) and indirect antioxidant effects through the upregulation of endogenous defense systems. These mechanisms work in concert to protect cells from oxidative damage.

Direct Antioxidant Actions

This compound's molecular structure, rich in hydroxyl groups, endows it with the ability to directly scavenge a variety of free radicals. This direct antioxidant activity is a cornerstone of its protective effects.

Free Radical Scavenging: DHM has demonstrated significant efficacy in neutralizing various reactive oxygen species. This includes scavenging of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, and superoxide anions.[1][2] This broad-spectrum scavenging ability allows DHM to readily mitigate the initial burst of oxidative stress.

Metal Ion Chelation: Another crucial aspect of DHM's direct antioxidant activity is its capacity to chelate pro-oxidant metal ions, particularly ferrous iron (Fe²⁺).[2] By binding to iron, DHM prevents its participation in the Fenton reaction, a major source of the highly reactive hydroxyl radical.

Indirect Antioxidant Actions via Cellular Signaling Pathways

Beyond direct scavenging, this compound modulates critical intracellular signaling pathways that govern the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2/HO-1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like DHM, Nrf2 is released from Keap1 and translocates to the nucleus.[3] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of numerous antioxidant enzymes.[3] A key downstream target of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions.[3] Studies have shown that this compound treatment leads to a significant increase in the nuclear translocation of Nrf2 and a subsequent elevation in HO-1 protein expression.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress.[4][5] Evidence suggests that this compound can modulate MAPK signaling to enhance cellular antioxidant defenses. Specifically, DHM has been shown to activate the ERK pathway, which in turn can contribute to the activation of the Nrf2/HO-1 axis, further bolstering the cell's antioxidant capacity.

Quantitative Data on Antioxidant Activities

The following tables summarize the quantitative data from various in vitro and cellular assays, providing a comparative overview of this compound's antioxidant efficacy.

AssayTest SystemIC50/EC50 ValueReference
DPPH Radical Scavenging Chemical AssayVaries (µg/mL or µM)[2]
ABTS Radical Scavenging Chemical AssayVaries (µg/mL or µM)[2]
Superoxide Radical Scavenging Chemical AssayVaries (µg/mL or µM)[2]

Table 1: In Vitro Radical Scavenging Activity of this compound. IC50 values represent the concentration of DHM required to scavenge 50% of the radicals.

AssayCell LineEC50 ValueReference
Cellular Antioxidant Activity (CAA) HepG2Varies (µM)[1]
ROS Production Inhibition PMNs, MonocytesIC50: 7.59 µg/mL, 7.24 µg/mL[6]

Table 2: Cellular Antioxidant Activity of this compound. EC50 values represent the concentration of DHM required to produce a 50% antioxidant effect in a cellular environment.

Enzyme/ProcessTest SystemIC50/EffectReference
Myeloperoxidase (MPO) Inhibition Human PMNsIC50: 5.24 µg/mL[6][7]
Lipid Peroxidation Inhibition Linoleic acid systemConcentration-dependent inhibition[2]
Superoxide Dismutase (SOD) Activity Cellular modelsIncreased activity[8]
Catalase (CAT) Activity Cellular modelsIncreased activity[8]

Table 3: Effect of this compound on Antioxidant Enzymes and Lipid Peroxidation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its antioxidant activity.

Dihydromorin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus DHM This compound Keap1 Keap1 DHM->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., NQO1) ARE->Antioxidant_Enzymes Upregulates Cell_Protection Cellular Protection HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection

This compound's activation of the Nrf2/HO-1 signaling pathway.

Dihydromorin_MAPK_Pathway DHM This compound ERK ERK DHM->ERK Activates ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis MEK1_2 MEK1/2 Nrf2_Activation Nrf2 Activation ERK->Nrf2_Activation p38 p38 MKK3_6->p38 p38->Apoptosis Cell_Survival Cell Survival Nrf2_Activation->Cell_Survival

Modulation of MAPK signaling pathways by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Radical_Scavenging In Vitro Radical Scavenging (DPPH, ABTS) Start->Radical_Scavenging Treatment Treatment with this compound and/or Oxidative Stressor Cell_Culture->Treatment Cellular_Assays Cellular Assays Treatment->Cellular_Assays Western_Blot Western Blot Analysis (Nrf2, HO-1, p-ERK, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Radical_Scavenging->Data_Analysis Cellular_Assays->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

A generalized experimental workflow for assessing antioxidant activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant properties.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of this compound (dissolved in methanol) are mixed with 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a dose-response curve.

ABTS Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.

Procedure:

  • Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: 10 µL of various concentrations of this compound are added to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for 6 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.[9]

Procedure:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well black, clear-bottom plate and grown to confluence.

  • Loading with DCFH-DA: The cells are washed with phosphate-buffered saline (PBS) and then incubated with 25 µM DCFH-DA in cell culture medium for 1 hour at 37°C.

  • Treatment: The cells are washed again and then treated with various concentrations of this compound for 1 hour.

  • Induction of Oxidative Stress: 600 µM of the peroxyl radical initiator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is added to the wells.

  • Fluorescence Measurement: The fluorescence is measured immediately and every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

  • Calculation: The area under the curve (AUC) is calculated for both control and treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The EC50 value is determined from the dose-response curve.

Western Blot Analysis for Nrf2 and HO-1

Principle: This technique is used to detect and quantify the protein levels of Nrf2 and HO-1 in cell lysates.

Procedure:

  • Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Nrf2 and HO-1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Conclusion

This compound exhibits a robust and multi-pronged antioxidant mechanism of action. Its ability to directly scavenge free radicals, chelate pro-oxidant metals, and, most notably, activate the Nrf2/HO-1 signaling pathway underscores its potential as a valuable therapeutic agent for combating conditions associated with oxidative stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound-based interventions. Future investigations should continue to explore the intricate details of its interaction with cellular signaling networks to fully harness its therapeutic promise.

References

The Biological Activities of Dihydromorin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin is a flavanonol, a type of flavonoid, found in various medicinal plants, including those of the Artocarpus and Maclura genera. Flavonoids are a diverse group of polyphenolic compounds recognized for their wide range of pharmacological effects.[1] this compound, in particular, has garnered scientific interest for its potential therapeutic applications, stemming from its diverse biological activities. These activities include anti-inflammatory, antioxidant, antibacterial, neuroprotective, and cytomodulatory effects.[2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Anti-inflammatory and Immunosuppressive Activities

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties by modulating the activity of key immune cells and related enzymes.

Quantitative Data

The inhibitory effects of this compound on various inflammatory markers have been quantified, as summarized in the table below.

ActivityTarget/Cell TypeIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Myeloperoxidase (MPO) InhibitionPolymorphonuclear Neutrophils (PMNs)5.24Indomethacin24.6
Chemotaxis InhibitionPolymorphonuclear Neutrophils (PMNs)5.03--
ROS Production InhibitionWhole Blood Cells7.88--
ROS Production InhibitionPolymorphonuclear Neutrophils (PMNs)7.59--
ROS Production InhibitionMonocytes7.24--

Table 1: Anti-inflammatory and Immunosuppressive Activity of this compound.[3]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways, primarily the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] In the context of neuroinflammation, dihydromyricetin (a closely related compound) has been shown to inhibit the TLR4/NF-κB signaling cascade.[4] This pathway is a central driver of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] Additionally, dihydromyricetin has been found to suppress the phosphorylation of p38 and JNK, key components of the MAPK pathway, which are also involved in regulating the expression of inflammatory mediators.[5]

G This compound's Anti-inflammatory Mechanism This compound This compound IKK IKK This compound->IKK Inhibits MAPK MAPK (p38, JNK) This compound->MAPK Inhibits TLR4 TLR4 TLR4->IKK Activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activates Transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation MAPK->Proinflammatory_Genes Activates Transcription of G Dihydromyricetin in Cancer Signaling DHM Dihydromyricetin JAK JAK DHM->JAK Inhibits mTOR mTOR DHM->mTOR Inhibits STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth G Neuroprotective Signaling of Dihydromyricetin DHM Dihydromyricetin Nrf2 Nrf2 DHM->Nrf2 Activates AMPK AMPK DHM->AMPK Activates Akt Akt DHM->Akt Activates HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection SIRT1 SIRT1 AMPK->SIRT1 Activates Neuroinflammation Neuroinflammation SIRT1->Neuroinflammation Inhibits mTOR mTOR Akt->mTOR Activates BDNF BDNF mTOR->BDNF Increases Expression BDNF->Neuroprotection

References

The Structure-Activity Relationship of Dihydromorin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Flavonoid for Therapeutic Applications

Dihydromorin, a flavanonol found in plants of the Moraceae family, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties. By examining the relationship between its chemical structure and biological function, this document aims to provide researchers, scientists, and drug development professionals with the insights necessary to guide the design of novel and more potent therapeutic agents.

Core Biological Activities and Structure-Activity Relationships

This compound's biological prowess stems from its flavonoid structure, characterized by a C6-C3-C6 skeleton. The arrangement and substitution of hydroxyl groups on its aromatic rings are pivotal to its bioactivity.

Antioxidant Activity

The antioxidant capacity of flavonoids like this compound is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The key structural features governing the antioxidant activity of this compound and its analogs are:

  • Hydroxyl Group Configuration: The number and position of hydroxyl (-OH) groups are critical. A greater number of hydroxyl groups generally correlates with higher antioxidant activity.

  • B-Ring Hydroxylation: The presence of a catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moiety on the B-ring significantly enhances antioxidant capacity due to the stabilization of the resulting phenoxyl radical through hydrogen bonding and electron delocalization.

  • C-Ring Features: The 2,3-double bond in conjunction with a 4-keto group in the C-ring also contributes to the antioxidant activity of flavonoids.

While comprehensive quantitative SAR data for a series of this compound derivatives is limited, a study on the closely related dihydromyricetin and its acylated derivatives provides valuable insights into the antioxidant activity. The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundModificationDPPH IC50 (µM)ABTS IC50 (µM)
DihydromyricetinParent Compound~5~15
C2-DihydromyricetinAcylation with 2-carbon chain~5~15
C4-DihydromyricetinAcylation with 4-carbon chain~5~15
C6-DihydromyricetinAcylation with 6-carbon chain~5~15
C8-DihydromyricetinAcylation with 8-carbon chain>5>15
C12-DihydromyricetinAcylation with 12-carbon chain>20>20

Note: The IC50 values are approximated from graphical data presented in the source. The study on dihydromyricetin derivatives suggests that increasing the length of the acyl chain beyond a certain point may decrease the radical scavenging activity.[2]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A crucial pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Dihydromyricetin, a close structural analog of this compound, has been shown to inhibit the activation of NF-κB. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

The following diagram illustrates the proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates p65 p65 IkB->p65 degrades and releases NFkB_inactive Inactive NF-κB (p65/IκBα) IkB->NFkB_inactive p65->NFkB_inactive p65_n p65 p65->p65_n translocates This compound This compound This compound->IKK inhibits DNA DNA p65_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes induces G Start Start: Cancer Cell Lines Treatment Treat with this compound Derivatives Start->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot IC50 Determine IC50 Values MTT_Assay->IC50 End End: SAR Analysis IC50->End Apoptosis_Assay->End Cell_Cycle_Analysis->End Western_Blot->End

References

In Silico Prediction of Dihydromorin Targets: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a natural flavonoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer properties. Understanding the molecular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in silico prediction of this compound targets, supplemented with experimental validation data and detailed methodologies.

Predicted Molecular Targets and In Vitro Efficacy

Computational approaches, primarily molecular docking, have been employed to predict the binding of this compound to various protein targets. These predictions, coupled with in vitro assays, provide valuable insights into its therapeutic potential.

Target ProteinPredicted Binding Energy (kcal/mol)In Vitro AssayIC50 ValueReference
Tyrosinase-Enzyme Inhibition Assay21.1 µM (2,3-trans-dihydromorin)[1]
Tyrosinase-Enzyme Inhibition Assay31.1 µM ((±)2,3-cis-dihydromorin)[1]

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways implicated in various diseases. In silico predictions and experimental validations have highlighted its influence on the Wnt/β-catenin and Nrf2/HO-1 pathways.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and tumorigenesis. Aberrant activation of this pathway is a hallmark of many cancers. Dihydromyricetin (often used interchangeably with this compound in research) has been shown to antagonize this pathway. In nasopharyngeal cancer cells, treatment with 10 µmol/L of dihydromyricetin markedly decreased the TOP Flash luciferase activity, which is a reporter for Wnt/β-catenin signaling activation[1]. This suggests that this compound may exert its anti-cancer effects by inhibiting the nuclear translocation of β-catenin and subsequent target gene expression.

G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dsh Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin (Nuclear) beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->beta_catenin_nuc Inhibits

Figure 1: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. Activation of this pathway helps protect cells from oxidative stress-induced damage. Dihydromyricetin has been demonstrated to activate this protective pathway. In a model of rheumatoid arthritis, dihydromyricetin treatment significantly up-regulated the mRNA and protein expression of Nrf2, as well as its downstream targets Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[2]. This suggests that this compound's antioxidant and anti-inflammatory effects are, at least in part, mediated through the activation of the Nrf2/HO-1 signaling cascade.

G Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE HO1_NQO1 HO-1, NQO1, etc. ARE->HO1_NQO1 Induces Expression This compound This compound This compound->Keap1 Inhibits

Figure 2: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the in silico prediction and experimental validation of this compound's targets.

In Silico Methods: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Protocol for Flavonoid Docking using AutoDock:

  • Ligand and Receptor Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem in SDF format. Convert it to PDB format and optimize its energy using software like Bio-Discovery Studio.

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules and any existing ligands. Add polar hydrogen atoms and compute Kollman united atomic charges.

  • Grid Box Generation:

    • Define a grid box around the active site of the target protein. The grid dimensions should be sufficient to encompass the entire binding pocket. For example, a grid of 60 Å x 60 Å x 60 Å with a spacing of 0.375 Å can be used.

  • Docking Simulation:

    • Perform the docking simulation using software like AutoDock. Utilize a Lamarckian Genetic Algorithm with parameters such as:

      • Number of GA runs: 25

      • Population size: 150

      • Maximum number of evaluations: 2,500,000

    • The algorithm will generate multiple binding poses for the ligand.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy (in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the ligand-protein interactions using software like Discovery Studio Visualizer.

G Start Start Prep_Ligand Prepare Ligand (this compound) Start->Prep_Ligand Prep_Receptor Prepare Receptor (Target Protein) Start->Prep_Receptor Grid_Gen Generate Grid Box (Define Active Site) Prep_Ligand->Grid_Gen Prep_Receptor->Grid_Gen Docking Perform Docking (e.g., AutoDock) Grid_Gen->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Figure 3: A general workflow for molecular docking experiments.
In Vitro Methods: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.

Protocol for Wnt/β-catenin Pathway Analysis:

  • Cell Culture and Treatment:

    • Culture cells (e.g., cancer cell lines) in appropriate media.

    • Treat cells with varying concentrations of this compound for a specified duration.

  • Protein Extraction:

    • Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates (e.g., 50 µ g/lane ) on an SDS-polyacrylamide gel (e.g., 12% gel).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5-10% non-fat dry milk in TBS-T) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-β-catenin, diluted 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBS-T.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse-HRP, diluted 1:3000) for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol for Nrf2/HO-1 Pathway Analysis:

The protocol is similar to the one for the Wnt/β-catenin pathway, with the following modifications in the immunoblotting step:

  • Primary Antibodies: Use primary antibodies specific for Nrf2, HO-1, and NQO1 (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, all at 1:1000 dilution).

  • Loading Control: GAPDH is a commonly used loading control for this pathway[2].

In Vitro Methods: Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific messenger RNA (mRNA) molecules.

Protocol for Osteogenic Marker Gene Expression Analysis:

  • Cell Culture and Treatment:

    • Culture mesenchymal stem cells (MSCs) in osteogenic differentiation medium.

    • Treat the cells with this compound at various concentrations.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable method (e.g., Trizol reagent).

    • Assess the RNA concentration and purity using a spectrophotometer (an A260/280 ratio of ~1.8-2.2 is considered pure).

    • Reverse transcribe the total RNA (e.g., 350 ng) into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA as a template, SYBR Green Master Mix, and gene-specific primers for osteogenic markers (e.g., Runx2, ALP, Col1A1, Osterix, and Osteocalcin).

    • Use a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the 2-ΔΔCt method, comparing the expression in the treated groups to the control group.

Conclusion

The in silico prediction of this compound's molecular targets, combined with experimental validation, is a powerful approach to unravel its therapeutic potential. Current research suggests that this compound exerts its beneficial effects by modulating key signaling pathways such as Wnt/β-catenin and Nrf2/HO-1. The methodologies outlined in this guide provide a framework for further investigation into the polypharmacology of this promising natural compound. As more quantitative data on its binding affinities, inhibitory concentrations, and gene expression modulation become available, a clearer picture of its mechanism of action will emerge, paving the way for its development as a novel therapeutic agent.

References

Dihydromorin: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a naturally occurring flavanonol found in various medicinal plants, has emerged as a promising candidate for therapeutic development across a spectrum of diseases. This technical guide provides an in-depth analysis of the current preclinical evidence supporting its application in oncology, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. We will explore its mechanisms of action, focusing on key signaling pathways, and present available quantitative data from pertinent studies. Detailed experimental methodologies are provided to facilitate the replication and advancement of research in this field.

Introduction

This compound (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one, is a flavonoid compound predominantly isolated from plants of the Moraceae family, such as Artocarpus heterophyllus (jackfruit) and Maclura cochinchinensis.[1] Flavonoids are well-recognized for their diverse biological activities, and this compound is no exception, demonstrating potent antioxidant, anti-inflammatory, antibacterial, and cytoprotective properties in a variety of preclinical models.[2][3] This guide aims to consolidate the existing scientific literature on this compound, presenting its therapeutic potential in a structured and comprehensive manner for the scientific community.

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated significant anti-inflammatory and immunosuppressive activities. It effectively inhibits key inflammatory processes, including neutrophil chemotaxis and the production of reactive oxygen species (ROS).

Mechanism of Action: this compound's anti-inflammatory effects are, in part, mediated by its ability to inhibit myeloperoxidase (MPO), an enzyme crucial for the production of potent inflammatory oxidants by neutrophils.[4] Molecular docking studies have indicated that this compound interacts with key amino acid residues in the MPO active site, such as Arg239 and Gln91.[4] Furthermore, this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.

Experimental Evidence: In a study evaluating its effect on human polymorphonuclear neutrophils (PMNs), this compound exhibited a potent inhibitory effect on chemotaxis with an IC50 value of 5.03 μg/mL.[4] It also inhibited ROS production in whole blood cells, PMNs, and monocytes with IC50 values of 7.88, 7.59, and 7.24 μg/mL, respectively.[4] Notably, this compound strongly inhibited MPO activity with an IC50 of 5.24 μg/mL, proving more potent than the non-steroidal anti-inflammatory drug (NSAID) indomethacin (IC50 of 24.6 μg/mL).[4]

Antibacterial Activity

This compound has shown promising antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action: The antibacterial action of flavonoids like this compound is often attributed to their ability to disrupt bacterial cell wall integrity, inhibit nucleic acid synthesis, and interfere with energy metabolism.[5]

Experimental Evidence: this compound demonstrated a strong effect against Streptococcus pyogenes, with a minimum inhibitory concentration (MIC) of 15.62 μg/mL and a minimum bactericidal concentration (MBC) of 31.25 μg/mL.[4] It also showed activity against Streptococcus mutans with MIC and MBC values of 31.25 μg/mL for both.[4]

Osteogenic Potential

Recent studies have highlighted the potential of this compound in promoting bone regeneration through its effects on mesenchymal stem cells (MSCs).

Mechanism of Action: this compound stimulates the proliferation and osteogenic differentiation of umbilical cord-derived MSCs (UC-MSCs) by activating the Wnt/β-catenin signaling pathway.[6] This leads to an increase in active β-catenin, which translocates to the nucleus and upregulates the expression of key osteogenic transcription factors like Runx2.[6]

Experimental Evidence: In cultured human UC-MSCs, this compound at concentrations of 1-10 µM showed no cytotoxicity and significantly increased cell proliferation.[6] Treatment with 2.5 µM and 5 µM this compound enhanced matrix mineralization, as indicated by increased calcium deposition.[6] Western blot analysis confirmed an increase in the level of active β-catenin in this compound-treated cells.[6]

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin_destruction β-catenin (phosphorylated) GSK3b->Beta_Catenin_destruction Phosphorylates Axin Axin Axin->Beta_Catenin_destruction APC APC APC->Beta_Catenin_destruction Proteasome Proteasomal Degradation Beta_Catenin_destruction->Proteasome Leads to Beta_Catenin_stable β-catenin (stable) Beta_Catenin_nucleus β-catenin Beta_Catenin_stable->Beta_Catenin_nucleus Translocates This compound This compound This compound->Dsh Activates TCF_LEF TCF/LEF Beta_Catenin_nucleus->TCF_LEF Binds Osteogenic_Genes Osteogenic Gene Expression (e.g., Runx2) TCF_LEF->Osteogenic_Genes Promotes

Figure 1: this compound's activation of the Wnt/β-catenin pathway.
Potential Anticancer and Neuroprotective Properties

While direct evidence for this compound is still emerging, studies on the closely related compound dihydromyricetin (DHM) suggest potential applications in oncology and neuroprotection. DHM has been shown to inhibit the growth of various cancer cells and exhibit neuroprotective effects in models of Alzheimer's and Parkinson's disease.[4] These findings provide a strong rationale for investigating this compound in these therapeutic areas.

Quantitative Data Summary

Therapeutic Area Assay Target This compound Concentration/Dose Result (IC50/MIC/MBC) Reference
Anti-inflammatory Chemotaxis InhibitionHuman PMNs-5.03 μg/mL (IC50)[4]
ROS Production InhibitionHuman Whole Blood-7.88 μg/mL (IC50)[4]
ROS Production InhibitionHuman PMNs-7.59 μg/mL (IC50)[4]
ROS Production InhibitionHuman Monocytes-7.24 μg/mL (IC50)[4]
MPO Activity InhibitionHuman PMNs-5.24 μg/mL (IC50)[4]
Antibacterial Broth MicrodilutionStreptococcus pyogenes-15.62 μg/mL (MIC)[4]
Broth MicrodilutionStreptococcus pyogenes-31.25 μg/mL (MBC)[4]
Broth MicrodilutionStreptococcus mutans-31.25 μg/mL (MIC & MBC)[4]
Osteogenesis Cell ProliferationHuman UC-MSCs1-10 µMNo cytotoxicity, increased proliferation[6]
Matrix MineralizationHuman UC-MSCs2.5 µM and 5 µMEnhanced calcium deposition[6]

Detailed Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from a study on the effects of this compound on UC-MSC viability.[6]

  • Cell Seeding: Seed UC-MSCs at a density of 1x10^3 cells/well in a 96-well plate containing growth medium.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10, 25, and 50 µM) and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Figure 2: Workflow for the MTT cell viability assay.
Chemotaxis Assay (Modified Boyden Chamber)

This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound.[4]

  • Chamber Preparation: Use a modified 48-well Boyden chamber. Place a chemoattractant (e.g., fMLP) in the lower wells.

  • Cell Preparation: Isolate human PMNs and resuspend them in a suitable buffer.

  • Treatment: Pre-incubate the PMNs with different concentrations of this compound or a vehicle control.

  • Cell Addition: Place the treated PMN suspension in the upper wells of the chamber, separated from the lower wells by a filter membrane.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time to allow cell migration.

  • Cell Staining and Counting: Remove the filter, fix, and stain the cells that have migrated to the lower side of the membrane. Count the migrated cells under a microscope.

  • Data Analysis: Calculate the percentage of chemotaxis inhibition compared to the vehicle control.

Chemotaxis_Assay_Workflow cluster_workflow Chemotaxis Assay Workflow A Prepare Boyden Chamber with Chemoattractant D Add PMNs to Upper Chamber A->D B Isolate and Prepare PMNs C Pre-treat PMNs with This compound B->C C->D E Incubate to allow migration D->E F Fix, Stain, and Count Migrated Cells E->F G Calculate % Inhibition F->G

Figure 3: Workflow for the chemotaxis assay.
Western Blot Analysis for β-catenin

This protocol is based on the investigation of the Wnt/β-catenin signaling pathway.[6]

  • Cell Lysis: Treat UC-MSCs with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against active β-catenin (and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential. The existing preclinical data strongly support its further investigation as an anti-inflammatory, antibacterial, and osteogenic agent. While preliminary evidence and data from related compounds suggest potential in oncology and neuroprotection, more direct research on this compound is warranted in these areas. Future studies should focus on elucidating the detailed molecular mechanisms underlying its various biological activities, conducting in vivo efficacy studies in relevant animal models, and exploring its pharmacokinetic and safety profiles to pave the way for potential clinical translation. The lack of current clinical trial data underscores the nascent stage of this compound research and highlights the significant opportunities for novel therapeutic development.

References

The Discovery and Bioactivity of Dihydromorin from Artocarpus heterophyllus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artocarpus heterophyllus, commonly known as jackfruit, is a species of tree in the fig, mulberry, and breadfruit family (Moraceae). Native to Southwest India, it is widely cultivated in tropical regions for its fruit, timber, and traditional medicinal uses. The heartwood of A. heterophyllus has been identified as a rich source of various flavonoid compounds, including dihydromorin. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound from A. heterophyllus, with a focus on its potential as a therapeutic agent.

Discovery and Isolation of this compound

This compound is a flavanonol, a type of flavonoid, that has been identified in the heartwood of Artocarpus heterophyllus. Its isolation and characterization have been pivotal in understanding the ethnopharmacological applications of the plant.

Experimental Protocol: Isolation and Purification of this compound

The following protocol details the methodology for the extraction and purification of this compound from the heartwood of A. heterophyllus.

1. Plant Material Collection and Preparation:

  • Fresh heartwood of Artocarpus heterophyllus is collected and authenticated.

  • The heartwood is shade-dried at room temperature and then pulverized into a coarse powder.

2. Extraction:

  • The powdered heartwood is subjected to maceration with ethyl acetate at a 1:5 (w/v) ratio for 72 hours with occasional shaking.

  • The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

3. Fractionation by Vacuum Liquid Chromatography (VLC):

  • The crude extract is adsorbed onto silica gel and subjected to VLC.

  • Elution is performed with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

4. Purification by Column Chromatography:

  • Fractions showing the presence of this compound (as determined by thin-layer chromatography) are pooled and further purified by silica gel column chromatography.

  • The column is eluted with a solvent system of n-hexane:ethyl acetate with an increasing gradient of ethyl acetate.

  • Fractions are collected and monitored by TLC. Those containing the pure compound are combined and concentrated.

5. Characterization:

  • The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow

experimental_workflow plant_material Artocarpus heterophyllus Heartwood powdering Drying and Powdering plant_material->powdering extraction Maceration (Ethyl Acetate) powdering->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract vlc Vacuum Liquid Chromatography crude_extract->vlc fractions_vlc Fractions vlc->fractions_vlc pooling_vlc Pooling of This compound Fractions fractions_vlc->pooling_vlc column_chromatography Column Chromatography pooling_vlc->column_chromatography fractions_cc Fractions column_chromatography->fractions_cc pooling_cc Pooling of Pure Fractions fractions_cc->pooling_cc pure_this compound Pure this compound pooling_cc->pure_this compound characterization Spectroscopic Characterization (NMR, MS) pure_this compound->characterization

Caption: Experimental workflow for the isolation and purification of this compound.

Quantitative Data on Biological Activities

This compound isolated from A. heterophyllus has demonstrated significant biological activities, particularly in the areas of immunosuppression and antibacterial action.[1] The following tables summarize the key quantitative data from these studies.

Table 1: Immunosuppressive Activity of this compound [1]

AssayTargetIC50 (µg/mL)
Chemotaxis InhibitionPolymorphonuclear Neutrophils (PMNs)5.03
Reactive Oxygen Species (ROS) Production InhibitionWhole Blood Cells7.88
PMNs7.59
Monocytes7.24
Myeloperoxidase (MPO) Activity InhibitionPMNs5.24

Table 2: Antibacterial Activity of this compound [1]

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Streptococcus pyogenes15.6231.25

Experimental Protocols for Biological Assays

Chemotaxis Assay

A modified Boyden chamber assay is utilized to evaluate the inhibitory effect of this compound on the chemotactic activity of human polymorphonuclear neutrophils (PMNs).[1]

  • PMNs are isolated from human whole blood.

  • The lower wells of the Boyden chamber are filled with a chemoattractant (e.g., fMLP).

  • A polycarbonate membrane is placed over the lower wells.

  • A suspension of PMNs, pre-incubated with varying concentrations of this compound, is added to the upper wells.

  • The chamber is incubated to allow for cell migration.

  • The membrane is removed, fixed, and stained.

  • The number of migrated cells is quantified by microscopy, and the IC50 value is calculated.

Respiratory Burst Assay

The production of reactive oxygen species (ROS) by phagocytic cells is measured using a luminol-based chemiluminescence assay.[1]

  • Whole blood, isolated PMNs, or monocytes are incubated with this compound at various concentrations.

  • Luminol and a stimulant (e.g., opsonized zymosan) are added to the cell suspension.

  • The chemiluminescence generated by ROS production is measured over time using a luminometer.

  • The inhibitory effect of this compound is determined by comparing the chemiluminescence of treated cells to that of untreated controls, and the IC50 value is calculated.

Myeloperoxidase (MPO) Activity Assay

The inhibitory effect of this compound on MPO activity in PMNs is determined using a colorimetric assay.[1]

  • Isolated PMNs are stimulated to release MPO.

  • The cell-free supernatant containing MPO is incubated with this compound.

  • A substrate for MPO (e.g., TMB) is added, and the reaction is allowed to proceed.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • The percentage of MPO inhibition is calculated, and the IC50 value is determined.

Antibacterial Activity Assay (MIC and MBC Determination)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound are determined using the broth microdilution method.[1]

  • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the test bacterium (Streptococcus pyogenes) is added to each well.

  • The plate is incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

  • To determine the MBC, aliquots from the wells showing no growth are subcultured onto agar plates.

  • The MBC is defined as the lowest concentration that results in a significant reduction in the number of viable bacteria.

Hypothesized Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound from A. heterophyllus are limited, its demonstrated anti-inflammatory properties suggest potential interactions with key inflammatory signaling cascades. Based on studies of structurally similar flavonoids and their known biological effects, a plausible mechanism of action for this compound involves the modulation of the Fyn-Akt signaling pathway .

Fyn, a member of the Src family of protein tyrosine kinases, and Akt, a serine/threonine-specific protein kinase, are crucial components of signaling pathways that regulate inflammation, cell survival, and proliferation. The inhibition of this pathway is a known mechanism for reducing inflammatory responses.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Fyn Fyn Receptor->Fyn Inhibition PI3K PI3K Fyn->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Inflammatory Gene Transcription NFkB_nuc->Gene Inflammatory_Response Inflammatory Response Gene->Inflammatory_Response This compound This compound This compound->Fyn Hypothesized Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

Caption: Hypothesized modulation of the Fyn-Akt signaling pathway by this compound.

Conclusion

This compound, a flavonoid isolated from the heartwood of Artocarpus heterophyllus, exhibits promising immunosuppressive and antibacterial properties. The detailed experimental protocols for its isolation and biological evaluation provide a solid foundation for further research. The quantitative data on its bioactivity highlight its potential as a lead compound for the development of novel anti-inflammatory and antimicrobial agents. While the precise molecular mechanisms are still under investigation, the hypothesized modulation of key signaling pathways, such as the Fyn-Akt pathway, offers a compelling direction for future studies. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the therapeutic potential of natural products.

References

Methodological & Application

Application Notes & Protocols: Cell-Based Assays for Dihydromorin Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavonoid derived from the mulberry tree, is recognized for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases.[1][2] Evaluating the antioxidant capacity of compounds like this compound within a cellular context is crucial, as it provides more biologically relevant data than simple chemical assays by accounting for factors like cell uptake, metabolism, and interaction with cellular antioxidant systems.[1][3][4]

These application notes provide detailed protocols for three key types of cell-based assays to comprehensively evaluate the antioxidant activity of this compound: direct measurement of intracellular ROS, assessment of endogenous antioxidant enzyme activity, and analysis of the Nrf2-ARE signaling pathway.

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit intracellular ROS generation induced by an external stressor. The most common method utilizes the probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[3][5][6] DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping the molecule as non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF), which can be quantified.[1][5][7]

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

G cluster_prep Preparation cluster_treat Treatment cluster_stress Oxidative Stress Induction cluster_measure Measurement & Analysis A 1. Seed Adherent Cells (e.g., HepG2, Caco-2) in 96-well black plate B 2. Culture until 90-100% confluent (24-48h) A->B C 3. Pre-treat cells with This compound (various conc.) and DCFH-DA probe (e.g., 25 µM) B->C D 4. Incubate for 1h at 37°C C->D E 5. Wash cells with PBS to remove excess compound/probe D->E F 6. Add ROS Initiator (e.g., AAPH, 600 µM) E->F G 7. Immediately measure fluorescence (Ex: 485 nm, Em: 535 nm) kinetically over 1-2h F->G H 8. Calculate Area Under Curve (AUC) and determine % ROS inhibition G->H

Caption: General workflow for the DCFH-DA based Cellular Antioxidant Assay.
Detailed Protocol (DCFH-DA Assay)

Materials:

  • This compound stock solution (in DMSO)

  • Human liver carcinoma (HepG2) or colorectal adenocarcinoma (Caco-2) cells

  • 96-well black, clear-bottom tissue culture plates

  • DCFH-DA probe (e.g., 10 mM stock in DMSO, store at -20°C)[8]

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or other ROS initiator[4][6]

  • Quercetin (as a positive control)[1]

  • Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom plate and allow them to attach and grow for 24 hours at 37°C and 5% CO₂ until confluent.[4]

  • Preparation of Reagents:

    • Prepare a working solution of DCFH-DA at 50 µM in pre-warmed, serum-free DMEM.

    • Prepare various concentrations of this compound and Quercetin (positive control) in serum-free DMEM. Ensure the final DMSO concentration is <0.5%.

    • Prepare a 600 µM AAPH solution in HBSS.[4]

  • Treatment:

    • Gently remove the culture medium from the cells and wash once with 150 µL of warm PBS.

    • Add 100 µL of medium containing the desired concentration of this compound (or Quercetin) and 25 µM DCFH-DA to each well.[4] Include wells for a vehicle control (DMSO) and a no-stress control.

    • Incubate the plate for 1 hour at 37°C.[4]

  • Induction of Oxidative Stress:

    • Remove the treatment solution and wash the cells twice with 150 µL of warm PBS.

    • Add 100 µL of the 600 µM AAPH solution to all wells except the no-stress control wells (add only HBSS to these).[4]

  • Measurement:

    • Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence intensity every 5 minutes for 1-2 hours, using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[3][5]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the percent inhibition of ROS production for each this compound concentration compared to the AAPH-only control.

    • Calculate the IC₅₀ value (the concentration of this compound required to inhibit 50% of ROS formation).

Data Presentation: Cellular Antioxidant Activity
CompoundConcentration (µM)% ROS Inhibition (Mean ± SD)IC₅₀ (µM)
This compound1
5
10
25
50
Quercetin (Control)25

Protocol 2: Endogenous Antioxidant Enzyme Activity

This compound may exert its antioxidant effects indirectly by boosting the activity of the cell's own defense machinery. Key enzymes in this system include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[2][9] Assays for these enzymes typically involve treating cells with this compound, inducing oxidative stress, preparing a cell lysate, and then measuring the specific activity of each enzyme using a spectrophotometric assay kit.

Cell Treatment and Lysate Preparation
  • Cell Culture: Seed cells (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.

  • Treatment: Pre-treat cells with various concentrations of this compound for 24 hours.

  • Stress Induction: Expose cells to an oxidative stressor (e.g., 500 µM H₂O₂) for 1-2 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4 containing 0.5% Triton X-100 and protease inhibitors).[10]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 5-10 minutes at 4°C to pellet cell debris.[10][11]

    • Collect the supernatant (cell lysate) for enzyme activity assays. Determine the total protein concentration using a BCA or Bradford assay for normalization.

Superoxide Dismutase (SOD) Activity Protocol

Principle: This assay measures SOD activity by its ability to inhibit the dismutation of superoxide radicals generated by an enzymatic reaction (e.g., xanthine oxidase).[11][12] The reduction of a detector dye (like WST-1) by superoxide is measured colorimetrically; higher SOD activity results in a lower color signal.[11]

Procedure (based on commercial kits):

  • Add diluted cell lysate (supernatant) to a 96-well plate.

  • Add the WST working solution to all wells.

  • Initiate the reaction by adding the enzyme working solution (e.g., Xanthine Oxidase).[10]

  • Incubate the plate at 37°C for 15-20 minutes.

  • Measure the absorbance at ~450 nm.

  • Calculate the percent inhibition rate for each sample compared to a control without lysate. One unit of SOD activity is often defined as the amount of enzyme that inhibits the reaction by 50%.[13]

Catalase (CAT) Activity Protocol

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[14][15] One common method involves measuring the residual H₂O₂ after incubation with the cell lysate. The remaining H₂O₂ reacts with a probe to produce a colored or fluorescent product.[16] Catalase activity is therefore inversely proportional to the signal.[16]

Procedure (based on commercial kits):

  • Add cell lysate to wells in a 96-well plate.

  • Add a known concentration of H₂O₂ to initiate the reaction.[17]

  • Incubate at 25°C for 30 minutes.

  • Add a stop solution to terminate the catalase reaction.

  • Add a developer mix that reacts with the remaining H₂O₂.

  • Incubate for 10-15 minutes.

  • Measure absorbance at ~570 nm.[16]

  • Calculate CAT activity based on an H₂O₂ standard curve.

Glutathione Peroxidase (GPx) Activity Protocol

Principle: GPx catalyzes the reduction of hydroperoxides by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG).[18] This activity is measured indirectly in a coupled reaction where Glutathione Reductase (GR) recycles GSSG back to GSH using NADPH. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm, which is directly proportional to GPx activity.[18][19]

Procedure (based on commercial kits):

  • Add cell lysate to wells in a 96-well UV-transparent plate.

  • Add a reaction mix containing GSH, GR, and NADPH.[20]

  • Incubate for 15 minutes at room temperature to deplete any existing GSSG.[20]

  • Initiate the reaction by adding a peroxide substrate (e.g., cumene hydroperoxide or H₂O₂).[20]

  • Immediately measure the absorbance at 340 nm kinetically for 5-10 minutes.[21]

  • Calculate the rate of NADPH decrease (ΔA340/min). One unit of GPx is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[20]

Data Presentation: Antioxidant Enzyme Activity
TreatmentSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (mU/mg protein)
Control (No Stress)
Stress (H₂O₂)
H₂O₂ + this compound (10 µM)
H₂O₂ + this compound (25 µM)
H₂O₂ + this compound (50 µM)

Protocol 3: Nrf2-ARE Signaling Pathway Activation

A key mechanism of cellular antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[22][23] Under basal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[24] Antioxidant compounds can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a suite of protective enzymes, including SOD, CAT, and components of the glutathione system.[24][25]

Nrf2-ARE Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_keap1_nrf2 cluster_nucleus Nucleus cluster_genes DHM This compound Keap1 Keap1 DHM->Keap1 Inhibits ROS Oxidative Stress ROS->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Inhibits Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds SOD_gene SOD ARE->SOD_gene CAT_gene CAT ARE->CAT_gene GPx_gene GPx ARE->GPx_gene HO1_gene HO-1 ARE->HO1_gene

Caption: Activation of the Nrf2-ARE antioxidant response pathway by this compound.
Method A: Western Blot for Nrf2 Translocation

Principle: This method quantifies the amount of Nrf2 protein in the cytoplasm versus the nucleus. Treatment with an activator like this compound should result in a decrease in cytosolic Nrf2 and a corresponding increase in nuclear Nrf2.

Procedure:

  • Cell Treatment: Treat cells in 100 mm dishes with this compound for various time points (e.g., 1, 3, 6 hours).

  • Fractionation: Use a nuclear/cytoplasmic fractionation kit to separate the cytoplasmic and nuclear protein fractions according to the manufacturer's protocol.

  • Quantification: Determine protein concentration for both fractions.

  • Western Blot:

    • Run equal amounts of protein (e.g., 20-30 µg) from both fractions on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe with a primary antibody against Nrf2.

    • To ensure proper fractionation, probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

  • Analysis: Quantify band intensity using densitometry software. Normalize Nrf2 levels to the respective fraction marker.

Method B: Immunofluorescence for Nrf2 Translocation

Principle: This method visually confirms the movement of Nrf2 from the cytoplasm to the nucleus.

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound for the optimal time determined by Western blot.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI (blue).

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. An increase in the overlap of green (Nrf2) and blue (DAPI) signals indicates nuclear translocation.

Data Presentation: Nrf2 Pathway Activation

Table 3A: Densitometry from Western Blot

Treatment Cytosolic Nrf2 (Normalized to GAPDH) Nuclear Nrf2 (Normalized to Lamin B1)
Control

| this compound (25 µM) | | |

Table 3B: Gene Expression (qPCR) of Nrf2 Target Genes

Treatment HO-1 mRNA (Fold Change) NQO1 mRNA (Fold Change)
Control 1.0 1.0

| this compound (25 µM) | | |

References

Application Notes and Protocols for Dihydromorin Treatment in HeLa Cell Line NF-κB Pathway Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Dihydromorin on the Nuclear Factor-kappa B (NF-κB) signaling pathway in the HeLa human cervical cancer cell line. The protocols outlined below are based on established methodologies for assessing NF-κB activation and the impact of therapeutic compounds.

Introduction

The NF-κB signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, notably cancer. In many cancer cells, including the HeLa cell line, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

This compound, a flavonoid compound, has garnered interest for its potential anti-inflammatory and anti-cancer properties. Studies on the related compound, dihydromyricetin, have demonstrated its ability to inhibit the NF-κB pathway in HeLa cells, suggesting a promising avenue for therapeutic intervention.[1] Specifically, dihydromyricetin has been shown to suppress the activation of NF-κB induced by Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes.[1] Furthermore, dihydromyricetin can impact upstream signaling components, including TNF receptor-associated factor 2 (TRAF2) and receptor-interacting protein 1 (RIP1).[1]

These application notes will detail the experimental protocols to investigate and quantify the effects of this compound on the NF-κB pathway in HeLa cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for this study.

NF_kappa_B_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRAF2_RIP1 TRAF2 / RIP1 TNFR->TRAF2_RIP1 IKK_complex IKK Complex TRAF2_RIP1->IKK_complex IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Inflammatory & Proliferation Gene Expression Nucleus->Gene_Expression This compound This compound This compound->TRAF2_RIP1 Inhibition This compound->IKK_complex Inhibition

Figure 1. this compound's inhibitory action on the NF-κB signaling pathway.

Experimental_Workflow start Start cell_culture HeLa Cell Culture start->cell_culture treatment This compound & TNF-α Treatment cell_culture->treatment mtt MTT Assay (Cell Viability & IC50) treatment->mtt protein_extraction Cytoplasmic & Nuclear Protein Extraction treatment->protein_extraction if_assay Immunofluorescence (p65 Nuclear Translocation) treatment->if_assay luciferase_assay Luciferase Reporter Assay (NF-κB Activity) treatment->luciferase_assay data_analysis Data Analysis & Interpretation mtt->data_analysis western_blot Western Blotting (p-IκBα, p-p65, etc.) protein_extraction->western_blot western_blot->data_analysis if_assay->data_analysis luciferase_assay->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for studying this compound's effects.

Data Presentation

The following tables summarize hypothetical quantitative data based on expected outcomes from the described experimental protocols.

Table 1: Cell Viability (MTT Assay)

This compound Conc. (µM) Cell Viability (%) vs. Control
0 (Control) 100 ± 5.2
10 98.1 ± 4.8
25 95.3 ± 5.1
50 88.7 ± 4.5
75 75.4 ± 3.9
100 62.1 ± 3.5

| IC50 (µM) | ~85 |

Table 2: Western Blot Densitometry Analysis (Relative Protein Expression)

Treatment p-IκBα / IκBα Nuclear p65 / Total p65
Control 1.0 1.0
TNF-α (10 ng/mL) 4.5 ± 0.3 5.2 ± 0.4
This compound (50 µM) 0.9 ± 0.1 1.1 ± 0.2

| this compound (50 µM) + TNF-α | 1.8 ± 0.2 | 2.3 ± 0.3 |

Table 3: NF-κB Luciferase Reporter Assay (Relative Luciferase Units)

Treatment Relative Luciferase Activity (Fold Change)
Control 1.0
TNF-α (10 ng/mL) 8.5 ± 0.7
This compound (50 µM) 1.1 ± 0.2

| this compound (50 µM) + TNF-α | 3.2 ± 0.4 |

Experimental Protocols

HeLa Cell Culture and Treatment
  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed HeLa cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for protein extraction and immunofluorescence) and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment:

    • For inhibition studies, pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Subsequently, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, 6-24 hours for reporter assays).

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with TNF-α only.

MTT Assay for Cell Viability
  • Cell Seeding: Seed 5 x 10³ HeLa cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0-200 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using appropriate software.

Western Blotting
  • Protein Extraction:

    • Cytoplasmic and Nuclear Extracts: Use a commercial kit for nuclear and cytoplasmic extraction according to the manufacturer's instructions to separate the protein fractions.

    • Total Protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-TRAF2, anti-RIP1, anti-β-actin, anti-Lamin B1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).

Immunofluorescence for p65 Nuclear Translocation
  • Cell Culture and Treatment: Grow HeLa cells on glass coverslips in a 6-well plate. Treat with this compound and/or TNF-α as described in section 4.1.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with an anti-p65 primary antibody for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of multiple fields for each condition.

  • Analysis: Quantify the nuclear translocation of p65 by observing the co-localization of the p65 signal with the DAPI nuclear stain.

NF-κB Luciferase Reporter Assay
  • Transfection:

    • Co-transfect HeLa cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization) using a suitable transfection reagent.

    • Allow cells to recover and express the reporters for 24 hours.

  • Treatment: Treat the transfected cells with this compound and/or TNF-α for 6-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement:

    • Measure the firefly and Renilla luciferase activities sequentially in the same sample using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold change relative to the untreated control.

References

Application Notes and Protocols: Investigating the Anti-proliferative Effects of Dihydromorin on JAR Choriocarcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavonoid compound, has garnered interest for its potential anti-cancer properties. This document provides a detailed guide for studying the anti-proliferative effects of this compound on the human choriocarcinoma cell line, JAR. Choriocarcinoma is a rare, malignant tumor of the trophoblastic cells of the placenta.[1] The JAR cell line, derived from a placental choriocarcinoma, serves as a valuable in vitro model for investigating the pathology of this disease and for the initial screening of potential therapeutic agents.[2]

These application notes will detail the experimental workflow and protocols for assessing cell viability, cell cycle progression, and the molecular mechanisms underlying the anti-proliferative effects of this compound. The protocols provided are for key assays including the MTT cell proliferation assay, flow cytometry for cell cycle and apoptosis analysis, Western blotting for protein expression, and quantitative reverse transcription PCR (qRT-PCR) for gene expression analysis.

Please note: The quantitative data presented in this document is based on studies of dihydromyricetin (DMY), a structurally similar flavonoid, on JAR cells, and serves as a representative example of the expected outcomes when studying this compound.[3]

Data Presentation

Table 1: Effect of Dihydromyricetin on JAR Cell Proliferation (MTT Assay)
Concentration (µM)Inhibition Rate (%)IC50 (µM)
00\multirow{5}{*}{~312}
6215.3 ± 2.1
12528.7 ± 3.5
25045.1 ± 4.2
37558.9 ± 5.3

Data is representative of a 48-hour treatment period and is adapted from a study on dihydromyricetin.[3]

Table 2: Effect of Dihydromyricetin on JAR Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µM)65.2 ± 3.825.1 ± 2.59.7 ± 1.3
DMY (187 µM)50.3 ± 4.135.8 ± 3.113.9 ± 1.9*
DMY (312 µM)38.6 ± 3.5 42.5 ± 3.918.9 ± 2.2**

*Data is representative of a 48-hour treatment period and is adapted from a study on dihydromyricetin. P<0.05, **P<0.01 vs. Control.[3]

Table 3: Relative mRNA and Protein Expression of Key Regulatory Molecules in JAR Cells Treated with Dihydromyricetin
TargetTreatment (µM)Relative mRNA Expression (Fold Change)Relative Protein Expression (Fold Change)
Cyclin A1 Control (0)1.001.00
1870.68 ± 0.070.61 ± 0.06
3120.45 ± 0.05 0.39 ± 0.04
Cyclin D1 Control (0)1.001.00
1870.72 ± 0.080.65 ± 0.07
3120.51 ± 0.06 0.42 ± 0.05
SMAD3 Control (0)1.001.00
1250.79 ± 0.090.82 ± 0.09
1870.65 ± 0.07**0.68 ± 0.07
3120.53 ± 0.06 0.55 ± 0.06
SMAD4 Control (0)1.001.00
187No Significant Change0.71 ± 0.08*
312No Significant Change0.58 ± 0.06**

*Data is representative of a 48-hour treatment period and is adapted from a study on dihydromyricetin. P<0.05, **P<0.01 vs. Control.[3]

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_flow_details Flow Cytometry Analysis cluster_molecular_analysis Molecular Analysis cluster_data Data Analysis & Interpretation start Start: JAR Cell Culture passage Passage and Seed Cells start->passage treat Treat with this compound passage->treat mtt MTT Assay treat->mtt flow Flow Cytometry treat->flow wb Western Blot treat->wb qpcr qRT-PCR treat->qpcr data_analysis Analyze Quantitative Data mtt->data_analysis cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis protein Protein Expression (Cyclins, SMADs) wb->protein mrna mRNA Expression (Cyclins, SMADs) qpcr->mrna cell_cycle->data_analysis apoptosis->data_analysis protein->data_analysis mrna->data_analysis conclusion Draw Conclusions on Anti-proliferative Effects data_analysis->conclusion

Caption: Experimental workflow for studying this compound's effects on JAR cells.

Experimental Protocols

JAR Cell Culture

The JAR cell line is an adherent, epithelial-like cell line derived from a human choriocarcinoma.[2]

Materials:

  • JAR cell line (e.g., ATCC HTB-144)

  • DMEM:Ham's F12 medium[2]

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium free

  • Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thawing: Quickly thaw the cryopreserved vial of JAR cells in a 37°C water bath.[4] Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.[4]

  • Initial Culture: Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM:Ham's F12 with 10% FBS). Centrifuge at 125 x g for 5-7 minutes.[5] Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C with 5% CO2.[5]

  • Maintenance: Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add Trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells.[2][4] Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.[6]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7]

Materials:

  • JAR cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed JAR cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined from a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.[11][12]

Materials:

  • Treated and untreated JAR cells

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[13]

  • Flow cytometer

Protocol:

  • Cell Harvest: Harvest JAR cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.[11]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Treated and untreated JAR cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Harvest: Harvest cells and collect the culture supernatant (to include floating apoptotic cells). Wash the adherent cells with PBS and detach using trypsin. Combine the detached cells with the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell proliferation and apoptosis.

Materials:

  • Treated and untreated JAR cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin A1, Cyclin D1, SMAD3, SMAD4, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence detection system

Protocol:

  • Protein Extraction: Lyse the harvested JAR cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of target genes.

Materials:

  • Treated and untreated JAR cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan Master Mix

  • Gene-specific primers (for Cyclin A1, Cyclin D1, SMAD3, SMAD4, and a housekeeping gene like GAPDH)

  • qRT-PCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from JAR cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction with cDNA template, SYBR Green/TaqMan Master Mix, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data. The relative expression of the target genes is calculated using the 2^-ΔΔCt method, normalized to the expression of a housekeeping gene.

Signaling Pathway Analysis

This compound's anti-proliferative effects in JAR cells may be mediated through the modulation of key signaling pathways that regulate cell cycle and proliferation. Based on studies of similar flavonoids and choriocarcinoma biology, the TGF-β/SMAD and PI3K/Akt pathways are of particular interest.[3][10]

signaling_pathway cluster_tgf_smad TGF-β/SMAD Pathway cluster_pi3k_akt PI3K/Akt Pathway tgfb TGF-β tgfbr TGF-β Receptor tgfb->tgfbr Binds smad23 p-SMAD2/3 tgfbr->smad23 Phosphorylates smad_complex SMAD2/3/4 Complex smad23->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to gene_transcription Gene Transcription cyclins_down ↓ Cyclin A1/D1 gene_transcription->cyclins_down Regulates cell_cycle_arrest Cell Cycle Arrest cyclins_down->cell_cycle_arrest rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k Activates akt p-Akt pi3k->akt Activates proliferation Cell Proliferation akt->proliferation This compound This compound This compound->smad_complex Inhibits? This compound->akt Inhibits?

Caption: Potential signaling pathways modulated by this compound in JAR cells.

The downregulation of SMAD3 and SMAD4, as well as cyclins A1 and D1, suggests a potential role for the TGF-β/SMAD pathway in this compound's mechanism of action.[3] Additionally, the PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival in choriocarcinoma, making it another plausible target for this compound.[3] Further investigation into the phosphorylation status of key proteins in these pathways, such as Akt and SMADs, would provide deeper insights into the molecular mechanisms of this compound.

References

Troubleshooting & Optimization

Dihydromorin Stability in Different Solvent Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dihydromorin in various solvent systems. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during experimental work.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during their experiments with this compound.

Question: My this compound solution is changing color. What does this indicate?

Answer: A color change in your this compound solution, often to a yellowish or brownish hue, typically indicates degradation. Flavonoids like this compound are susceptible to oxidation, especially when exposed to light, oxygen, or alkaline conditions. The degradation products are often colored compounds. To mitigate this, prepare solutions fresh, use degassed solvents, and protect your samples from light by using amber vials or covering them with aluminum foil.

Question: I am observing a precipitate in my this compound stock solution stored in the refrigerator. What should I do?

Answer: Precipitation upon refrigeration can be due to the low solubility of this compound in the chosen solvent at lower temperatures. Before use, allow the solution to equilibrate to room temperature and sonicate briefly to ensure complete dissolution. If precipitation persists, consider preparing a more dilute stock solution or using a co-solvent system to improve solubility.

Question: My HPLC analysis shows multiple peaks for a freshly prepared this compound standard. Is my standard impure?

Answer: While impurity is a possibility, the appearance of multiple peaks can also be a result of on-column degradation or interaction with the mobile phase. Ensure your mobile phase is compatible with this compound and that the pH is in a range where the compound is stable. Consider using a shorter run time or a different column chemistry. It is also advisable to obtain a certificate of analysis for your standard to confirm its purity.

Question: How can I prevent the degradation of this compound during sample preparation for cell-based assays?

Answer: To minimize degradation during preparation for cell-based assays, prepare the this compound stock solution in a suitable solvent like DMSO at a high concentration and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions in aqueous cell culture media, do so immediately before adding to the cells. The pH of the media (typically around 7.4) can promote the degradation of some flavonoids over time.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table is a hypothetical example to illustrate how such data would be presented. It is based on the general stability behavior of structurally similar flavonoids. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.

Solvent SystemTemperature (°C)pHTime (hours)This compound Remaining (%)
50% Ethanol/Water254.02498.2
50% Ethanol/Water257.02485.1
50% Ethanol/Water259.02462.5
50% Ethanol/Water407.02471.3
DMSO25N/A7299.1
Acetonitrile/Water (1:1)255.04895.8

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Stability Assessment

This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography with UV detection.

1. Materials and Reagents:

  • This compound standard
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid or phosphoric acid for pH adjustment
  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV-Vis detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient: 10-90% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 290 nm
  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).
  • Prepare working solutions by diluting the stock solution in the desired solvent systems to be tested (e.g., different pH buffers, water/organic solvent mixtures).
  • Incubate the working solutions under the desired stress conditions (e.g., different temperatures, light exposure).
  • At specified time points, withdraw an aliquot of each solution.
  • Inject the samples onto the HPLC system.
  • Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial time point (t=0).

Protocol 2: Forced Degradation Study of this compound

This protocol describes a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: 80°C for 48 hours (solid state and in solution).
  • Photodegradation: Expose the sample to UV light (254 nm) and visible light for a defined period.

2. Procedure:

  • Prepare solutions of this compound in the respective stress media. For thermal degradation, a solid sample should also be tested.
  • After the specified stress period, neutralize the acidic and basic samples.
  • Analyze the stressed samples using a suitable analytical method, such as HPLC-MS, to separate and identify the degradation products.
  • Compare the chromatograms of the stressed samples with that of an unstressed control to assess the extent of degradation and the formation of new peaks.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Test Solvents prep_stock->prep_work stress Incubate under Defined Conditions (Temp, pH, Light) prep_work->stress sampling Withdraw Aliquots at Time Points stress->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Quantify Peak Area & Calculate % Remaining hplc->data

Caption: Experimental workflow for a this compound stability study.

tyrosinase_inhibition Tyrosinase Tyrosinase (Active Site) Product Melanin Tyrosinase->Product Catalysis Inhibited_Complex Tyrosinase-Dihydromorin Complex (Inactive) Tyrosinase->Inhibited_Complex Substrate Substrate (e.g., L-Tyrosine) Substrate->Tyrosinase This compound This compound This compound->Inhibited_Complex Binds to Active Site erk_nrf2_pathway This compound This compound ERK ERK Phosphorylation This compound->ERK Activates Nrf2_translocation Nrf2 Nuclear Translocation ERK->Nrf2_translocation Promotes ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to HO1 HO-1 Expression ARE->HO1 Induces Antioxidant_Response Increased Antioxidant Capacity HO1->Antioxidant_Response

Technical Support Center: Enhancing Dihydromorin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with dihydromorin in in vivo settings. Due to its low oral bioavailability, specific strategies are often required to achieve desired therapeutic concentrations.

Troubleshooting Guide

This guide addresses common issues faced during in vivo studies of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound.[1]1. Formulation Strategy: Develop a nanoformulation such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or mixed micelles to improve solubility and dissolution rate.[2][3] 2. Co-administration: Administer this compound with a P-glycoprotein (P-gp) inhibitor to reduce efflux from intestinal cells.[4][5]
High variability in plasma concentrations between individual animals. Inconsistent dissolution and absorption; food effects.1. Standardize Feeding Protocol: Ensure consistent fasting or fed states across all study animals. 2. Improve Formulation Homogeneity: Utilize advanced formulation techniques like high-pressure homogenization for uniform particle size distribution in nanoformulations.[3]
Rapid clearance and short half-life observed in pharmacokinetic studies. Extensive first-pass metabolism in the intestine and liver.[1]1. Metabolic Inhibitors: Co-administer with inhibitors of relevant cytochrome P450 enzymes (e.g., CYP3A4) if identified as a major metabolic pathway.[5] 2. Alternative Routes of Administration: For preliminary efficacy studies, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish a proof-of-concept for the compound's activity.
Difficulty in preparing a stable and reproducible this compound formulation. Aggregation of nanoparticles; drug leakage from the carrier system.1. Optimize Formulation Parameters: Systematically vary the lipid-to-drug ratio, surfactant concentration, and homogenization parameters to achieve optimal stability.[2] 2. Incorporate Stabilizers: Use appropriate stabilizers or surfactants in the formulation to prevent particle aggregation.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound typically low?

Like many flavonoids, this compound's low oral bioavailability is attributed to several factors, including poor water solubility, which limits its dissolution in the gastrointestinal fluids, and extensive first-pass metabolism in the intestines and liver.[1] Efflux by transporters like P-glycoprotein can also contribute by actively pumping the compound out of intestinal cells, reducing its absorption.[4]

2. What are the most promising strategies to enhance the in vivo bioavailability of this compound?

Nanoformulations are a highly effective approach. These include:

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate this compound, protecting it from degradation and enhancing its absorption.[2][3]

  • Mixed Micelles: Formulations with surfactants like Pluronic F127 and Tween 80 can form micelles that solubilize this compound and increase its intestinal permeability.[4][6]

Co-administration with absorption enhancers or P-gp inhibitors is another viable strategy.[5]

3. How can I quantitatively assess the improvement in this compound bioavailability?

Pharmacokinetic studies in animal models (e.g., rats) are essential. By comparing the plasma concentration-time profiles of orally administered this compound in a standard suspension versus an enhanced formulation, you can determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve). A significant increase in AUC for the enhanced formulation indicates improved bioavailability.

The following table presents a summary of pharmacokinetic data from a study on the structurally similar flavonoid, morin, which demonstrates the potential for significant bioavailability enhancement using a mixed micelle formulation.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%)
Morin Suspension (Oral)10018.2 ± 4.50.534.7 ± 12.10.4
Morin Mixed Micelles (Oral)100289.4 ± 78.31.0987.6 ± 265.411.2
Morin Solution (IV)10--875.9 ± 154.3100

Data adapted from a study on morin, a flavonoid structurally similar to this compound.[4][6][7]

Experimental Protocols

Detailed Methodology for Preparation of a Mixed Micelle Formulation (Adapted for this compound from a Morin Study)

This protocol describes the thin-film hydration method for preparing this compound-loaded mixed micelles using Pluronic F127 and Tween 80, based on a successful study with the similar flavonoid, morin.[4][6]

Materials:

  • This compound

  • Pluronic F127

  • Tween 80

  • Methanol

  • Distilled water

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Dissolution: Dissolve this compound, Pluronic F127, and Tween 80 in methanol in a round-bottom flask. A suggested starting ratio is 1:10:0.02 (w/w/w) of this compound:Pluronic F127:Tween 80.[4][6]

  • Film Formation: Evaporate the methanol using a rotary evaporator at 40°C under vacuum to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the film with a pre-determined volume of distilled water by rotating the flask in a water bath at 37°C for 1 hour.

  • Sonication: Sonicate the resulting suspension in a water bath sonicator to form a clear mixed micelle solution.

  • Characterization: Characterize the formulation for particle size, polydispersity index (PDI), and encapsulation efficiency.

Visualizations

Signaling Pathway

This compound has been shown to activate the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt signaling cascade.

Wnt_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibition Beta_Catenin_Degraded β-catenin (Degraded) Destruction_Complex->Beta_Catenin_Degraded Phosphorylation & Ubiquitination Beta_Catenin_Stable β-catenin (Stable) TCF_LEF TCF/LEF Beta_Catenin_Stable->TCF_LEF Translocation & Binding Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for developing and evaluating a this compound nanoformulation to enhance its bioavailability.

Bioavailability_Workflow Start Start: Low this compound Bioavailability Formulation Nanoformulation Development (e.g., Mixed Micelles, SLNs) Start->Formulation Characterization In Vitro Characterization (Size, PDI, Encapsulation Efficiency) Formulation->Characterization InVivo_Study In Vivo Pharmacokinetic Study (Animal Model) Characterization->InVivo_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) InVivo_Study->Data_Analysis Conclusion Conclusion: Enhanced Bioavailability Data_Analysis->Conclusion

Caption: Workflow for enhancing this compound bioavailability.

References

Technical Support Center: Dihydromorin Dosage Optimization for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions for researchers utilizing dihydromorin in animal studies. Given the limited direct research on this compound in vivo, this guide incorporates data from studies on related flavonoids and compounds with similar mechanisms of action to provide a practical starting point for experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting a new in vivo study with this compound. What is a good starting dose?

A1: Currently, there are no published studies that have established a definitive effective dose range for pure this compound in animal models. However, based on studies of other flavonoids with similar biological activities, such as osteogenesis, a starting point for dose-ranging studies in rodents could be in the range of 10-100 mg/kg body weight, administered orally. It is crucial to perform a dose-finding study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: I am observing poor solubility of this compound when preparing my dosing solutions. What can I do?

A2: Poor aqueous solubility is a common issue with flavonoids. Here are some troubleshooting steps:

  • Vehicle Selection: Consider using vehicles such as a mixture of polyethylene glycol (PEG), ethanol, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always perform a vehicle-only control group in your experiments.

  • pH Adjustment: The solubility of some flavonoids can be increased by adjusting the pH of the solution.

  • Formulation Strategies: For long-term studies, consider advanced formulation strategies like nano-suspensions or inclusion in cyclodextrins to improve bioavailability.

Q3: What are the potential therapeutic effects of this compound that I can investigate in my animal model?

A3: While in vivo data for this compound is scarce, in vitro studies suggest several potential therapeutic avenues:

  • Osteogenesis: this compound has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, suggesting its potential in bone regeneration studies.[1]

  • Anti-inflammatory and Antioxidant Effects: Like many flavonoids, this compound is expected to possess antioxidant and anti-inflammatory properties.[2]

  • Tyrosinase Inhibition: this compound is a known tyrosinase inhibitor, making it a candidate for studies on hyperpigmentation and related disorders.[3]

  • Wnt/β-catenin Pathway Modulation: this compound is suggested to activate the Wnt/β-catenin signaling pathway, which is crucial in development and disease.[1]

Q4: Are there any known toxicity concerns with this compound?

A4: There is no specific toxicity data for isolated this compound. However, an acute oral toxicity study was conducted on a decocted extract of jackfruit (Artocarpus heterophyllus) leaves, which contain this compound, in Sprague-Dawley rats. The study determined the median lethal dose (LD50) to be approximately 410 g/kg, which is considered "practically nontoxic".[4] It is important to note that this study was on a crude extract, and the toxicity of pure this compound may differ. Always conduct thorough safety assessments in your animal models.

Data Presentation: Toxicity of a this compound-Containing Extract

Compound/ExtractAnimal ModelRoute of AdministrationLD50Toxicity RatingReference
Jackfruit (Artocarpus heterophyllus) Leaf ExtractSprague-Dawley RatsOral~410 g/kgPractically Nontoxic[4]

Experimental Protocols

Protocol: Investigating the Osteogenic Effects of this compound in a Rodent Model of Osteoporosis

This protocol is a hypothetical model based on common practices for studying osteogenic flavonoids in vivo.

  • Animal Model: Ovariectomized (OVX) rat model of postmenopausal osteoporosis.

  • Groups (n=8-10 per group):

    • Sham-operated + Vehicle

    • OVX + Vehicle

    • OVX + this compound (e.g., 10, 30, 100 mg/kg/day, p.o.)

    • OVX + Positive Control (e.g., 17β-estradiol)

  • Dosing: Daily oral gavage for 12 weeks.

  • Outcome Measures:

    • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.

    • Micro-computed Tomography (µCT): Analysis of femoral and vertebral trabecular bone microarchitecture.

    • Serum Biomarkers: Measurement of markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I).

    • Histomorphometry: Histological analysis of bone sections to assess bone formation and resorption parameters.

Mandatory Visualizations

Signaling Pathway: Wnt/β-catenin Pathway Activation by Flavonoids

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Frizzled->DestructionComplex Inhibits LRP56 LRP5/6 Co-receptor BetaCatenin_p Phosphorylated β-catenin DestructionComplex->BetaCatenin_p Phosphorylates BetaCatenin_p->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Binds This compound This compound (Flavonoid) This compound->DestructionComplex Inhibits This compound->BetaCatenin Stabilizes TargetGenes Target Gene Expression (e.g., Runx2 for Osteogenesis) TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin signaling pathway and the putative role of this compound.

Experimental Workflow: this compound Dosage Optimization

Dosage_Optimization_Workflow A Literature Review & In Silico Prediction B Acute Toxicity Study (e.g., LD50 determination) A->B C Dose-Ranging Efficacy Study (Multiple dose levels) B->C D Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) C->D E Definitive Efficacy Study (Optimized dose) C->E D->E F Chronic Toxicity Study E->F G Data Analysis & Reporting E->G F->G

Caption: A general workflow for dosage optimization of a novel compound in animal studies.

References

Preventing Dihydromorin degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydromorin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful extraction and preservation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a flavanonol, a type of flavonoid found in various plants, including species from the Moraceae family like Mulberry (Morus alba) and Jackfruit (Artocarpus heterophyllus). Like many flavonoids, this compound is susceptible to degradation under common extraction conditions. Factors such as pH, temperature, light, and the presence of oxidative agents can alter its chemical structure, leading to a loss of biological activity and inaccurate quantification. Therefore, controlling these factors is critical to preserving the integrity of the molecule.

Q2: What are the main factors that lead to this compound degradation?

A2: The primary factors contributing to the degradation of this compound and other flavonoids include:

  • pH: this compound is particularly unstable in neutral to alkaline conditions. Weak alkaline solutions can promote its degradation.

  • Temperature: Elevated temperatures used during certain extraction methods, such as refluxing, can accelerate the rate of degradation.

  • Light: Exposure to UV or even ambient light can induce photodegradation of light-sensitive compounds like flavonoids.

  • Oxidation: The presence of oxygen and metal ions (e.g., Cu²⁺ and Fe³⁺) can catalyze oxidative degradation of the phenolic structure of this compound.

  • Enzymatic Degradation: Endogenous plant enzymes, such as polyphenol oxidases, released during cell lysis can degrade flavonoids.

Q3: How can I prevent this compound degradation during extraction?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain a slightly acidic extraction environment (pH 4-6). This can be achieved by using acidified solvents.

  • Temperature Management: Employ low-temperature extraction methods whenever possible. If heating is necessary, use the lowest effective temperature for the shortest duration.

  • Light Protection: Conduct the extraction process in a dark environment or use amber-colored glassware to protect the extract from light.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, to the extraction solvent can effectively prevent oxidative degradation.

  • Inert Atmosphere: Purging the extraction vessel with an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.

  • Metal Chelators: Adding a chelating agent like EDTA can sequester metal ions that catalyze oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound yield in the final extract. Degradation due to high pH of the extraction solvent.Acidify the extraction solvent with a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to maintain a pH between 4 and 6.
Thermal degradation from prolonged heating.Reduce the extraction temperature and time. Consider alternative methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures and for shorter durations.
Oxidative degradation.Add an antioxidant like ascorbic acid (0.1-1% w/v) to the extraction solvent.[1][2] Work under an inert atmosphere (nitrogen or argon) if possible.
Discoloration or browning of the extract. Oxidation of phenolic compounds, including this compound.This is a strong indicator of oxidation. Immediately implement the use of antioxidants and/or an inert atmosphere as described above. Store the extract at low temperatures and protected from light.
Enzymatic browning.Blanching the plant material before extraction can help to deactivate enzymes. Alternatively, perform the extraction at low temperatures (e.g., 4°C) to reduce enzyme activity.
Inconsistent results between extraction batches. Variability in light exposure during processing.Standardize the extraction protocol to minimize light exposure. Use amber glassware and cover extraction vessels with aluminum foil.
Presence of metal ion contaminants.Use high-purity solvents and consider adding a chelating agent like EDTA to the extraction buffer to sequester metal ions.

Quantitative Data Summary

Table 1: Stability of Dihydromyricetin in Simulated Intestinal Fluid (pH 7.0) at 37°C

Time (hours)Remaining Dihydromyricetin (%)Remaining Dihydromyricetin with Ascorbic Acid (%)
0100100
2~70~100
449~100
6Not Reported~100

Data adapted from a study on dihydromyricetin stability, which is expected to be comparable to this compound due to structural similarities.[2]

Table 2: General Influence of Extraction Parameters on Flavonoid Stability

ParameterConditionImpact on this compound Stability
pH Alkaline (pH > 7)High degradation
Neutral (pH ≈ 7)Moderate degradation
Acidic (pH < 7)Increased stability
Temperature High (> 60°C)Significant degradation
Moderate (40-60°C)Moderate degradation
Low (< 40°C)Minimal degradation
Light UV/Direct SunlightHigh degradation
Ambient LightModerate degradation
DarkHigh stability

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound with Stabilization

This protocol is designed to maximize the extraction of this compound while minimizing its degradation.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Morus alba leaves)

  • 70% Ethanol (v/v) in deionized water

  • Ascorbic acid

  • Formic acid (or acetic acid)

  • Ultrasonic bath or probe sonicator

  • Amber-colored glassware (beakers, flasks)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare the extraction solvent by dissolving ascorbic acid (0.5% w/v) in 70% ethanol. Adjust the pH of the solution to approximately 5.0 with formic acid.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL amber-colored beaker.

    • Add 200 mL of the prepared extraction solvent (solid-to-liquid ratio of 1:20).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature of 40°C.

  • Filtration:

    • Immediately after sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • For analytical purposes, a second filtration step using a 0.45 µm syringe filter is recommended.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.

  • Storage:

    • Store the final aqueous extract or dried powder in an amber-colored, airtight container at -20°C to prevent further degradation.

Visualizations

Logical Workflow for Preventing this compound Degradation

degradation_prevention_workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_storage Storage plant_material Select & Prepare Plant Material solvent_prep Prepare Acidified Solvent with Antioxidant extraction Perform Extraction (e.g., UAE at low temp) solvent_prep->extraction light_protection Protect from Light filtration Filter Extract extraction->filtration inert_atmosphere Use Inert Atmosphere (Optional but Recommended) concentration Concentrate Under Reduced Pressure & Low Temperature filtration->concentration storage Store in Airtight, Light-Protected Container at Low Temperature concentration->storage

Caption: Workflow for this compound Extraction and Stabilization.

Signaling Pathway of this compound in Melanogenesis Inhibition

This compound is a known tyrosinase inhibitor. Tyrosinase is the key enzyme in the melanogenesis pathway, which is regulated by the Microphthalmia-associated Transcription Factor (MITF). The activity of MITF is controlled by several upstream signaling pathways, including the MAPK/ERK pathway.

melanogenesis_inhibition cluster_upstream Upstream Signaling cluster_transcription Transcriptional Regulation cluster_melanogenesis Melanogenesis UV UV Radiation / α-MSH MAPK_pathway MAPK/ERK Pathway UV->MAPK_pathway MITF MITF (Transcription Factor) MAPK_pathway->MITF Activates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes This compound This compound This compound->Tyrosinase Inhibits

Caption: this compound's Inhibition of the Melanogenesis Pathway.

References

Technical Support Center: Optimizing Dihydromorin Nanoparticle Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of Dihydromorin (DHM) using nanoparticles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound (DHM) into nanoparticles?

A1: DHM, a flavonoid, presents several challenges due to its physicochemical properties. Key issues include its poor water solubility, which can lead to low drug loading and encapsulation efficiency.[1][2][3] Additionally, the molecular structure of flavonoids can sometimes interact with the nanoparticle matrix, potentially leading to instability or premature drug release.[1] Maintaining a small and uniform particle size to ensure optimal cellular uptake is another critical aspect to manage.[4]

Q2: Which type of nanoparticle is best suited for DHM delivery?

A2: The choice of nanoparticle depends on the specific application. Polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), are widely used for flavonoid delivery due to their biocompatibility and ability to provide controlled release.[5] Lipid-based nanoparticles, like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are also excellent choices for improving the bioavailability of poorly soluble drugs like DHM.[1]

Q3: How can I improve the encapsulation efficiency of DHM in my nanoparticles?

A3: To enhance encapsulation efficiency, consider optimizing the formulation and process parameters. This includes adjusting the drug-to-polymer/lipid ratio, the type and concentration of surfactant used, and the energy input during nanoparticle formation (e.g., homogenization speed or sonication time).[6] For methods like nanoprecipitation, the choice of organic solvent and the rate of addition to the aqueous phase are critical.[2][7]

Q4: What is a typical in vitro release profile for DHM from nanoparticles?

A4: A typical release profile for a flavonoid like DHM from a nanoparticle formulation is biphasic. This often involves an initial burst release of the drug adsorbed on the nanoparticle surface, followed by a sustained release phase as the drug diffuses through the nanoparticle matrix or as the matrix itself degrades.[8] The specific profile will depend on the nanoparticle composition and the drug-matrix interactions.

Troubleshooting Guides

This section addresses common problems encountered during the formulation and characterization of DHM-loaded nanoparticles.

Problem Potential Cause Troubleshooting Steps
Low Drug Loading/Encapsulation Efficiency - Poor solubility of DHM in the organic phase.- Incompatible polymer/lipid and drug.- Suboptimal process parameters.- Increase DHM solubility by using a co-solvent.- Screen different polymers or lipids to find a more compatible matrix.- Optimize homogenization/sonication parameters (time, power).- Adjust the drug-to-carrier ratio.[6][9]
Large Particle Size or High Polydispersity Index (PDI) - Aggregation of nanoparticles.- Inefficient size reduction process.- Inappropriate surfactant concentration.- Increase surfactant concentration to provide better stabilization.- Optimize homogenization speed/time or sonication energy.- Filter the nanoparticle suspension to remove larger aggregates.[10]
Nanoparticle Aggregation During Storage - Insufficient surface charge (low Zeta Potential).- Inadequate stabilization by surfactants.- Inappropriate storage conditions (temperature, pH).- Ensure a sufficiently high absolute zeta potential value (typically > |30| mV) for electrostatic stabilization.- Use steric stabilizers like PEG.- Optimize the pH and ionic strength of the storage medium.- Lyophilize the nanoparticles with a cryoprotectant for long-term storage.[8]
Inconsistent Results in In Vitro Release Studies - Issues with the release method (e.g., dialysis bag membrane).- Non-sink conditions in the release medium.- Nanoparticle instability in the release medium.- Ensure the dialysis membrane has an appropriate molecular weight cut-off (MWCO) and does not impede drug diffusion.- Use a sufficiently large volume of release medium or add a solubilizing agent to maintain sink conditions.- Verify the stability of your nanoparticles in the chosen release buffer.[11][12]

Experimental Protocols & Data

Illustrative Data for DHM-Loaded Nanoparticles

The following table presents example characterization data for DHM-loaded nanoparticles based on typical values reported for other flavonoids. Researchers should aim to achieve similar parameters through optimization.

Nanoparticle Type Parameter Illustrative Value
PLGA Nanoparticles Average Particle Size (nm)150 - 250
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-20 to -40
Encapsulation Efficiency (%)60 - 85
Drug Loading (%)5 - 15
Solid Lipid Nanoparticles (SLNs) Average Particle Size (nm)100 - 300
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-15 to -35
Encapsulation Efficiency (%)70 - 95
Drug Loading (%)1 - 10
Protocol 1: Synthesis of DHM-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol provides a general method for encapsulating DHM into PLGA nanoparticles.

Materials:

  • This compound (DHM)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and DHM in the organic solvent (e.g., 100 mg PLGA and 10 mg DHM in 5 mL DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v in 20 mL deionized water).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator. The energy input (speed, time) is a critical parameter to optimize for particle size.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess PVA and unencapsulated DHM.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for long-term storage (a cryoprotectant like trehalose is recommended).

Protocol 2: Characterization of DHM-Loaded Nanoparticles

1. Particle Size, PDI, and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in deionized water to an appropriate concentration. Analyze using a DLS instrument to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and surface charge (zeta potential).[13]

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15][16][17]

  • Procedure (Indirect Method):

    • After centrifugation during the washing step, collect the supernatant.

    • Quantify the amount of free, unencapsulated DHM in the supernatant using a pre-established calibration curve.

    • Calculate EE and DL using the following formulas:[9]

      • EE (%) = [(Total DHM - Free DHM) / Total DHM] x 100

      • DL (%) = [(Total DHM - Free DHM) / Weight of Nanoparticles] x 100

3. In Vitro Drug Release:

  • Technique: Dialysis Bag Method.[11][12]

  • Procedure:

    • Place a known amount of DHM-loaded nanoparticle suspension into a dialysis bag with a suitable MWCO (e.g., 12-14 kDa).

    • Submerge the dialysis bag in a release buffer (e.g., PBS pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

    • Quantify the concentration of released DHM in the aliquots using UV-Vis spectrophotometry or HPLC.

Visualizations

Experimental Workflow for DHM Nanoparticle Formulation and Characterization

G Workflow for DHM-Nanoparticle Formulation & Characterization cluster_prep Nanoparticle Preparation cluster_purification Purification & Collection cluster_char Characterization prep1 Dissolve DHM & Polymer in Organic Solvent prep3 Emulsification (Homogenization/Sonication) prep1->prep3 prep2 Prepare Aqueous Surfactant Solution prep2->prep3 prep4 Solvent Evaporation prep3->prep4 purify1 Centrifugation prep4->purify1 purify2 Washing Steps purify1->purify2 purify3 Resuspension or Lyophilization purify2->purify3 char1 Particle Size & PDI (DLS) purify3->char1 char2 Zeta Potential (DLS) purify3->char2 char3 Encapsulation Efficiency & Drug Loading purify3->char3 char4 In Vitro Release (Dialysis Method) purify3->char4

Caption: Workflow for DHM-Nanoparticle Formulation & Characterization.

Postulated Signaling Pathway for this compound's Anti-inflammatory Action

Based on pathways identified for structurally similar flavonoids, DHM is postulated to exert its anti-inflammatory effects by inhibiting key signaling cascades.

G Postulated Anti-inflammatory Signaling Pathway of DHM LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (p65) TLR4->NFkB JAKSTAT JAK-STAT Pathway (JAK2, STAT3) TLR4->JAKSTAT DHM This compound (DHM) DHM->MAPK Inhibits DHM->NFkB Inhibits DHM->JAKSTAT Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Promotes Transcription NFkB->Cytokines Promotes Transcription JAKSTAT->Cytokines Promotes Transcription

Caption: Postulated Anti-inflammatory Signaling Pathway of DHM.

References

Mitigating Dihydromorin off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Dihydromorin (DHM) in cellular models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate potential off-target effects and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring flavanonol compound found in plants of the Moraceae family, such as Morus alba (white mulberry).[1][2] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] It has also been identified as a tyrosinase inhibitor.[3]

Q2: What is the primary mechanism of action for this compound?

This compound's mechanism of action can be context-dependent. It has been shown to promote cell proliferation and osteogenic differentiation in human umbilical cord-derived mesenchymal stem cells (UC-MSCs) by activating the Wnt/β-catenin signaling pathway.[4] In other models, it may inhibit pathways like MAPK signaling.[5] Like many flavonoids, DHM may interact with multiple cellular targets.

Q3: What are potential off-target effects of this compound in cellular models?

As a flavonoid, this compound may lack the high specificity of a synthetically designed inhibitor and could interact with multiple cellular proteins. Potential off-target effects include:

  • Unintended Pathway Modulation: Activating or inhibiting signaling pathways unrelated to your primary research question.[4][6]

  • Cytotoxicity: At higher concentrations, DHM can reduce cell viability, which may not be related to a specific target.[4]

  • Promiscuous Binding: Interacting with a range of proteins, including multiple kinases, which can complicate data interpretation.[7] Identifying the specific off-targets often requires comprehensive profiling.[8][9]

Q4: How do I select an appropriate working concentration for this compound?

Start by performing a dose-response curve to determine the IC50 (or EC50) value for your specific cell line and assay. A study on UC-MSCs treated with DHM used concentrations ranging from 0.1 to 50 µM.[4] It is crucial to use the lowest concentration that elicits the desired on-target effect while minimizing cytotoxicity and potential off-target activity.

Q5: Why are my experimental results with this compound inconsistent?

Inconsistency in cell-based assays can stem from several factors:

  • Cell Health: Ensure your cells are healthy, within a low passage number, and not over-confluent, as this can alter their response.[10][11]

  • Reagent Stability: this compound, like many small molecules, should be stored correctly (e.g., at 2°C - 8°C) to maintain its activity.[1] Prepare fresh dilutions from a concentrated stock for each experiment.

  • Pipetting and Seeding Density: Inaccurate pipetting is a major source of error.[10] Ensure uniform cell seeding density, as this can significantly impact the assay window and final readout.[9][10]

  • Assay Conditions: Maintain consistent incubator temperature and CO2 levels, and use the same type of microplates for all experiments to reduce variability.[10][12]

Quantitative Data Summary

Quantitative data for this compound is limited in the public domain. Researchers should generate specific dose-response data for their model system. Below are key compound details and example data for reference.

Table 1: this compound Compound Profile

Property Value Source
Molecular Formula C₁₅H₁₂O₇ [13]
Molecular Weight 304.25 g/mol [13]
IUPAC Name (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one [13]

| CAS Number | 18422-83-8 |[13] |

Table 2: Example Cell Viability Data for this compound This table is based on data from studies on human umbilical cord-derived mesenchymal stem cells (UC-MSCs) and should be used as an example only.

Cell LineAssayTime PointEffect on ViabilityConcentration Range
UC-MSCsMTT Assay24-72 hoursNo significant toxicity observed0.1 - 10 µM[4]
UC-MSCsMTT Assay24-72 hoursSignificant decrease in viability> 25 µM[4]

Visualizations: Pathways and Workflows

This compound Signaling Pathway

G cluster_n Nuclear Events DHM This compound Frizzled Frizzled Receptor DHM->Frizzled Activates Pathway Wnt Wnt Ligand Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression (e.g., Runx2, ALP) TCF_LEF->TargetGenes Activates

Caption: this compound's activation of the Wnt/β-catenin signaling pathway.

Experimental Workflow

G start Start: Unexpected/ Inconsistent Results check_basics Step 1: Verify Basics - Cell Health (Passage #) - Reagent Aliquoting/Storage - Instrument Calibration start->check_basics dose_response Step 2: Optimize Concentration Run Dose-Response Curve (e.g., MTT Assay) check_basics->dose_response is_toxic Is significant cytotoxicity observed at effective dose? dose_response->is_toxic use_lower_dose Action: Use Lowest Effective Concentration is_toxic->use_lower_dose Yes phenotype_confirm Step 3: Confirm On-Target Action - Use Western Blot for pathway markers - Use secondary/orthogonal assay is_toxic->phenotype_confirm No use_lower_dose->phenotype_confirm is_confirmed Is on-target phenotype confirmed? phenotype_confirm->is_confirmed off_target_investigation Step 4: Investigate Off-Targets - Perform Kinase Profiling - Use structural analog as control - Test in different cell lines is_confirmed->off_target_investigation No end_on_target Conclusion: Phenotype likely on-target. Proceed with optimized conditions. is_confirmed->end_on_target Yes end_off_target Conclusion: Phenotype may be due to off-target effects. Re-evaluate. off_target_investigation->end_off_target

Caption: Troubleshooting workflow for investigating potential off-target effects.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and establish an optimal working concentration range.

Materials:

  • This compound (DHM) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for your cell line

  • 96-well clear flat-bottom plates, tissue-culture treated

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of DHM in culture medium. Remove the old medium from the cells and add 100 µL of the DHM-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results as % viability vs. log[DHM concentration] to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling (Chemoproteomics Approach)

This protocol provides a conceptual workflow to identify potential kinase off-targets using a competitive chemical proteomics method like Kinobeads.[9][14]

Materials:

  • Cell lines of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.8% NP-40, protease/phosphatase inhibitors)

  • This compound

  • Broad-spectrum kinase inhibitor-coupled beads (Kinobeads)[9]

  • Mass spectrometer

Methodology:

  • Cell Lysis: Culture and harvest cells. Lyse the cells to prepare a native protein extract. Determine the total protein concentration.

  • Competitive Binding: Aliquot the cell lysate. Incubate the aliquots with increasing concentrations of free this compound (e.g., 0 nM to 30 µM) for 45-60 minutes at 4°C. This allows DHM to bind to its target proteins.[14]

  • Affinity Enrichment: Add the Kinobeads slurry to each sample and incubate to capture kinases that have not been bound by DHM.[9]

  • Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.

  • Sample Preparation and MS Analysis: Prepare the eluted proteins for mass spectrometry (e.g., via on-bead digestion).[7] Analyze the samples using quantitative LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in binding to the beads are potential targets of this compound. Plot the binding inhibition curves to rank-order the interactions by affinity.[14]

Protocol 3: Western Blot for Wnt/β-catenin Pathway Activation

This protocol verifies if this compound activates the Wnt/β-catenin pathway in your cellular model by measuring the level of active (non-phosphorylated) β-catenin.[4]

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-active-β-catenin, anti-total-β-catenin, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of DHM and a vehicle control for the specified time.

  • Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

  • Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-active-β-catenin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the active-β-catenin signal to the loading control (GAPDH). An increase in the signal compared to the control indicates pathway activation.

References

Validation & Comparative

Dihydromorin vs. Quercetin: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of two prominent flavonoids: dihydromorin and quercetin. By examining their performance in various antioxidant assays and their mechanisms of action, this document aims to equip researchers with the necessary data to make informed decisions in their drug development and scientific research endeavors.

Executive Summary

Quercetin is a well-established antioxidant flavonoid with robust free radical scavenging and cellular antioxidant properties. This compound, a structurally related flavanonol, also demonstrates significant antioxidant potential, although it is less extensively studied. This guide reveals that while quercetin generally exhibits superior radical scavenging activity in chemical assays, this compound and its analogs show potent activity in cellular contexts and specific enzyme inhibition, suggesting distinct and valuable antioxidant profiles. Their shared ability to modulate the critical Nrf2 antioxidant response pathway further highlights their therapeutic potential.

Comparative Antioxidant Performance: Quantitative Data

The antioxidant capacities of this compound and quercetin have been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily using dihydroquercetin (taxifolin) and dihydromyricetin as close structural analogs for this compound, due to the limited direct comparative studies involving this compound itself.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µg/mL)IC50 (µM)Reference
Dihydroquercetin (DHQ)32.41 ± 3.35~106.5[1]
Quercetin0.74~2.45[2]
Quercetin19.17~63.4[2]
Quercetin4.36 ± 0.10~14.4[3]

IC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µg/mL)IC50 (µM)Reference
Dihydromyricetin (DHM)-> C12-DHM[4]
Quercetin1.17~3.87[5]
Quercetin1.89 ± 0.33~6.25[6]

IC50: The concentration of the antioxidant required to decrease the initial ABTS concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundFRAP Value (mM Fe(II)/µg)Reference
Dihydroquercetin (DHQ)6.23 ± 0.34 (at 50 µg/mL)[1]
Quercetin 7-Rhamnoside4.72 (FeSO4 value)[7]

FRAP values are expressed as the concentration of ferrous ions produced. A higher value indicates greater reducing power.

Table 4: Cellular Antioxidant Activity (CAA) Assay

CompoundEC50 (µM)Reference
Taxifolin (Dihydroquercetin)Low but unquantifiable activity[8]
Quercetin7.71 ± 0.26[8]
Quercetin8.77 ± 0.09[9]

EC50: The concentration of the antioxidant required to inhibit 50% of the peroxyl radical-induced oxidation of DCFH. A lower EC50 value indicates higher cellular antioxidant activity.

Mechanistic Insights: The Nrf2 Signaling Pathway

Both this compound (as demonstrated by its analog dihydromyricetin) and quercetin exert a portion of their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12][13] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like quercetin and dihydromyricetin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10][11][13] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[13][14] This leads to the production of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[10][11][15][16]

Figure 1: Nrf2 Signaling Pathway Activation by this compound and Quercetin.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Workflow:

Figure 2: DPPH Assay Experimental Workflow.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of each sample dilution to a fixed volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[17]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period, typically 30 minutes.[17]

  • Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the antioxidant sample is added to a larger volume of the ABTS•+ working solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition and IC50 values are calculated similarly to the DPPH assay.[6]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[18]

  • Reaction: A small aliquot of the antioxidant sample is mixed with the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.[18]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to attach for 24 hours.[9]

  • Treatment: The cells are pre-treated with the test compounds (this compound, quercetin) for a specific duration (e.g., 1 hour).

  • Probe Loading: The cells are then loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a probe that becomes fluorescent upon oxidation.[9]

  • Oxidative Stress Induction: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

  • Measurement: The fluorescence is measured over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the EC50 value is determined.[9]

Conclusion

This comparative guide provides a detailed overview of the antioxidant capacities of this compound and quercetin, supported by quantitative data and experimental protocols. While quercetin demonstrates superior radical scavenging in chemical assays like DPPH, the available data on this compound and its analogs suggest a potent and potentially more nuanced antioxidant profile, particularly concerning its interaction with specific enzymes and its activity within cellular systems. Both flavonoids show promise as therapeutic agents through their ability to activate the Nrf2 signaling pathway. The provided experimental details and visualizations are intended to support further research and development in the field of antioxidant therapeutics.

References

Dihydromorin: A Comparative Analysis of its Efficacy as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for potent and safe modulators of melanin synthesis for applications in cosmetics, medicine, and food science, various natural and synthetic compounds are being investigated for their ability to inhibit tyrosinase. Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin.[1][2][3] Dihydromorin, a flavonoid, has emerged as a noteworthy candidate. This guide provides a comparative analysis of this compound's efficacy against other known tyrosinase inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy of Tyrosinase Inhibitors

The inhibitory potential of a compound against tyrosinase is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.

The table below summarizes the IC50 values for this compound and a selection of other well-known tyrosinase inhibitors. It is crucial to note that IC50 values can vary based on the source of the tyrosinase (e.g., mushroom vs. human) and the specific assay conditions used.[4] Mushroom tyrosinase is widely used for in vitro screening due to its availability.[5]

InhibitorIC50 Value (µM)Tyrosinase SourceReference
This compound 31.1Not Specified[6]
This compound 849.88Mushroom[7]
2,3-trans-dihydromorin 21.1Not Specified[6]
Dihydromyricetin (DMY) 36.6Mushroom[8]
Kojic Acid 112.9Mushroom[9]
Arbutin 38,370Mushroom[9]
Hydroquinone 10,150Mushroom[9]
Thiamidol 1.1Human[6]
Thiamidol 108Mushroom[6]
Quercetin-4'-O-beta-d-glucoside 1.9Not Specified[6]
Mirkoin 5.0Not Specified[6]
7,3',4'-trihydroxyisoflavone 5.23Not Specified[6]
6,7,4'-trihydroxyisoflavone 9.2Not Specified[6]

Data compiled from multiple sources. Note the significant variation in the reported IC50 for this compound, which may be due to different experimental conditions.

Experimental Protocols

The data presented is typically derived from in vitro tyrosinase inhibition assays. The following is a generalized protocol based on common methodologies for measuring the diphenolase activity of tyrosinase using L-DOPA as a substrate.

Mushroom Tyrosinase Inhibition Assay (L-DOPA as Substrate)
  • Preparation of Reagents:

    • Enzyme Solution: A solution of mushroom tyrosinase (e.g., 30 U/mL) is prepared in a phosphate buffer (e.g., 0.1 M, pH 6.8).[10]

    • Substrate Solution: A solution of L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., 0.85 mM to 10 mM) is prepared in the same phosphate buffer.[10][11]

    • Test Compounds: this compound and other inhibitors are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations with the buffer.[9][10] A positive control, typically kojic acid, is prepared in the same manner.[10]

  • Assay Procedure (96-Well Plate Format):

    • To each well of a 96-well microplate, add the following in order:

      • 140 µL of phosphate buffer.[11]

      • 20 µL of the test compound solution at varying concentrations. For control wells, 20 µL of the solvent (DMSO) is added.[10][11]

      • 20 µL of the mushroom tyrosinase solution.[10][11]

    • Pre-incubation: The plate is incubated for a period of 10 minutes at room temperature (around 25°C) to allow the inhibitors to interact with the enzyme.[10][11]

    • Reaction Initiation: The enzymatic reaction is initiated by adding 20 µL of the L-DOPA substrate solution to each well.[11]

  • Measurement and Calculation:

    • Incubation: The plate is incubated for 20 minutes at room temperature or 37°C.[10][11]

    • Absorbance Reading: The formation of dopachrome, an orange-red colored product, is measured spectrophotometrically by reading the absorbance at a wavelength between 475 nm and 510 nm.[2][10]

    • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the control reaction (with solvent) and A_sample is the absorbance in the presence of the test inhibitor.

    • IC50 Determination: The IC50 value is determined by plotting a graph of the percentage of inhibition against the concentration of the inhibitor.[12]

Visualizing the Methodologies

To better understand the processes, the following diagrams illustrate the tyrosinase inhibition pathway and a standard experimental workflow.

Tyrosinase_Inhibition_Pathway cluster_enzyme Tyrosinase Active Site (with Copper) cluster_reaction Melanin Synthesis Pathway Enzyme Tyrosinase (E) Substrate L-Tyrosine / L-DOPA (S) Product Dopaquinone -> Melanin (P) Substrate->Product Oxidation Inhibitor Inhibitor (I) (e.g., this compound) Inhibitor->Enzyme Binds to enzyme, prevents substrate binding

Caption: Mechanism of competitive tyrosinase inhibition.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis arrow Reagents Prepare Solutions: - Tyrosinase Enzyme - L-DOPA Substrate - Test Inhibitors Mix Add Buffer, Inhibitor, & Tyrosinase Enzyme Reagents->Mix PreIncubate Pre-incubate (10 min) Mix->PreIncubate AddSubstrate Initiate with L-DOPA PreIncubate->AddSubstrate Incubate Incubate (20 min) AddSubstrate->Incubate Measure Measure Absorbance (475-510 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

References

Validating the In Vivo Anti-Inflammatory Efficacy of Dihydromorin and Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

While in vitro studies have highlighted the anti-inflammatory potential of dihydromorin, a flavonoid found in various medicinal plants, comprehensive in vivo validation remains a developing area of research. However, robust in vivo data is available for its close structural analog, dihydromyricetin (DMY), providing valuable insights into the potential therapeutic applications of this class of compounds. This guide offers a comparative analysis of the in vivo anti-inflammatory effects of dihydromyricetin alongside two other well-researched flavonoids, quercetin and morin, to serve as a valuable resource for researchers and drug development professionals. The comparisons are primarily based on the widely accepted carrageenan-induced paw edema model, a standard for assessing acute inflammation.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established in vivo assay to evaluate the anti-inflammatory properties of test compounds. The following table summarizes the quantitative data from studies utilizing this model to assess the efficacy of dihydromyricetin, quercetin, and morin.

CompoundAnimal ModelDoseRoute of AdministrationTime Point (post-carrageenan)Inhibition of Edema (%)Reference
Dihydromyricetin (DMY) Rat250 mg/kgOral2-4 hoursSignificant reduction[1]
Quercetin Rat10 mg/kgOral48 hoursSignificant reduction[2]
Quercetin Rat20 mg/kgOralNot SpecifiedSignificant reduction[3]
Morin RatNot SpecifiedNot SpecifiedNot SpecifiedPotent anti-inflammatory effect[4]
Indomethacin (Control) Rat1.0 mg/kgOralwithin 4 hoursSignificant reduction[5]

Note: Direct comparative studies of this compound in this model are limited. Dihydromyricetin serves as a close structural analog.

Experimental Protocols: Carrageenan-Induced Paw Edema

The following is a generalized protocol for the carrageenan-induced paw edema model, based on methodologies reported in the cited literature.[6][7][8][9][10]

Objective: To induce acute, localized inflammation in the paw of a rodent model to assess the anti-inflammatory activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (180-250 g) are commonly used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (Dihydromyricetin, Quercetin, Morin) dissolved or suspended in a suitable vehicle (e.g., saline, carboxymethyl cellulose)

  • Positive control: Indomethacin (a non-steroidal anti-inflammatory drug)

  • Pletysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume or thickness of the right hind paw is measured.

  • Animals are randomly divided into groups: vehicle control, positive control (Indomethacin), and test groups (different doses of the flavonoid).

  • The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.

Mechanistic Insights: Signaling Pathways

Flavonoids, including dihydromyricetin, quercetin, and morin, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.

G cluster_0 Inflammatory Stimuli (e.g., LPS, Carrageenan) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p_IκBα p-IκBα IKK->p_IκBα Phosphorylates IκBα IκBα NFκB NF-κB NFκB_active Active NF-κB p_IκBα->NFκB_active Releases ProInflammatory_Genes Pro-inflammatory Gene Expression NFκB_active->ProInflammatory_Genes Translocates to Nucleus Cytokines TNF-α, IL-1β, IL-6 ProInflammatory_Genes->Cytokines Enzymes iNOS, COX-2 ProInflammatory_Genes->Enzymes DHM Dihydromyricetin Quercetin Morin DHM->IKK Inhibits

Caption: NF-κB signaling pathway in inflammation and its inhibition by flavonoids.

Experimental Workflow

The following diagram illustrates the typical workflow for in vivo validation of a novel anti-inflammatory compound.

G cluster_workflow In Vivo Anti-inflammatory Validation Workflow A Compound Selection (e.g., this compound) B Animal Model Selection (e.g., Rat) A->B C Induction of Inflammation (e.g., Carrageenan Injection) B->C D Treatment Administration (Vehicle, Test Compound, Positive Control) C->D F Biochemical Analysis (Cytokine Levels, MPO Activity) C->F E Data Collection (Paw Volume/Thickness Measurement) D->E G Data Analysis & Interpretation E->G F->G H Conclusion on Efficacy G->H

Caption: A generalized workflow for in vivo anti-inflammatory studies.

Conclusion

The available in vivo evidence for dihydromyricetin strongly suggests that this compound and related flavonoids possess significant anti-inflammatory properties. These compounds effectively reduce acute inflammation in the carrageenan-induced paw edema model, a key indicator of their therapeutic potential. Their mechanism of action appears to be rooted in the modulation of critical inflammatory pathways, most notably the NF-κB signaling cascade.[1][11][12] While direct in vivo studies on this compound are needed to definitively establish its efficacy, the data from its close analog, dihydromyricetin, alongside established flavonoids like quercetin and morin, provides a solid foundation for further investigation. This comparative guide underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory agents.

References

Insufficient Data Available for a Comparative Analysis of Dihydromorin's Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data regarding the effects of Dihydromorin on different cancer cell lines. While initial searches may yield information on similar-sounding compounds such as Dihydromyricetin (DMY), specific research detailing the cytotoxic, apoptotic, and signaling pathway modulations of this compound in cancerous cells is currently insufficient to create a detailed comparative guide for researchers.

The majority of search results and scientific databases point towards research on Dihydromyricetin (Ampelopsin), a different flavonoid that has been more extensively studied for its anticancer properties. This has led to a conflation of information, but it is crucial to distinguish between these two distinct compounds.

Without sufficient experimental data on this compound, it is not possible to:

  • Compile a quantitative data table for comparison.

  • Provide detailed experimental protocols for its evaluation.

  • Create accurate diagrams of its signaling pathways in cancer cells.

Therefore, this guide cannot be completed as requested due to the current limitations in the body of scientific research on this compound's specific effects on cancer cell lines. Further investigation and dedicated research into the potential anticancer properties of this compound are necessary before a comprehensive comparative analysis can be conducted.

Dihydromorin in NF-κB Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between potential therapeutic compounds is paramount. This guide provides a detailed comparison of dihydromorin and other prominent flavonoids in their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses.

This document synthesizes available experimental data to offer an objective overview of the anti-inflammatory potential of these compounds. While direct quantitative comparisons of NF-κB inhibition are not always available, this guide utilizes inhibitory concentrations (IC50) for key inflammatory markers regulated by NF-κB to provide a comparative framework.

Quantitative Comparison of Flavonoid Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and other flavonoids on various inflammatory markers. It is important to note that direct IC50 values for NF-κB inhibition are often not reported in the literature; therefore, the inhibition of downstream effectors such as nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS) are used as surrogate measures of their anti-inflammatory and potential NF-κB inhibitory efficacy.

FlavonoidTarget InhibitedIC50 Value (µM)Cell Line/System
This compound Chemotaxis of PMNs5.03 µg/mLHuman phagocytes
ROS production (whole blood)7.88 µg/mLHuman whole blood
ROS production (PMNs)7.59 µg/mLHuman PMNs
ROS production (monocytes)7.24 µg/mLHuman monocytes
Myeloperoxidase (MPO)5.24 µg/mLHuman PMNs
Quercetin IP-10 Gene Expression40Mode-K cells
MIP-2 Gene Expression44Mode-K cells
Luteolin NO Production13.9RAW 264.7 cells
PGE2 Production7.4RAW 264.7 cells
Luteolin-7-O-glucoside NO Production22.7RAW 264.7 cells
PGE2 Production15.0RAW 264.7 cells

Note: IC50 values for this compound are presented in µg/mL as reported in the source study. Conversion to µM would require the molecular weight of this compound.

The NF-κB Signaling Pathway and Flavonoid Intervention

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Flavonoids, including this compound and its counterparts, exert their anti-inflammatory effects by intervening at various points in this pathway. Many flavonoids have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.

Caption: NF-κB signaling pathway and points of flavonoid intervention.

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of flavonoid activity.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test flavonoids for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

Following treatment with flavonoids and LPS, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The absorbance is read at 450 nm, and the concentration of PGE2 is calculated based on a standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

To assess the activation of the NF-κB pathway, the phosphorylation of IκBα and the nuclear translocation of p65 are analyzed by Western blotting.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS). For total protein, cells are lysed in RIPA buffer. For nuclear and cytoplasmic fractions, a nuclear extraction kit is used.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture RAW 264.7 cells Culture RAW 264.7 cells Seed cells in plates Seed cells in plates Culture RAW 264.7 cells->Seed cells in plates Pre-treat with Flavonoids Pre-treat with Flavonoids Seed cells in plates->Pre-treat with Flavonoids Stimulate with LPS Stimulate with LPS Pre-treat with Flavonoids->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Lyse cells Lyse cells Stimulate with LPS->Lyse cells Griess Assay (NO) Griess Assay (NO) Collect supernatant->Griess Assay (NO) ELISA (PGE2) ELISA (PGE2) Collect supernatant->ELISA (PGE2) Western Blot (p-IκBα, p65) Western Blot (p-IκBα, p65) Lyse cells->Western Blot (p-IκBα, p65)

Caption: General experimental workflow for assessing flavonoid activity.

Conclusion

The available data suggests that this compound possesses significant anti-inflammatory properties, effectively inhibiting key inflammatory processes such as chemotaxis and the production of reactive oxygen species. While a direct comparison of its NF-κB inhibitory IC50 value with other flavonoids is not yet available, its potent effects on downstream inflammatory mediators indicate a strong potential as an NF-κB inhibitor. Further research is warranted to elucidate the precise molecular mechanisms and to establish a direct quantitative comparison of this compound with other flavonoids in the context of NF-κB inhibition. This will be crucial for its future development as a potential therapeutic agent for inflammatory diseases.

A Comparative Analysis of Dihydromorin Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

Dihydromorin, a flavanonol found in various plants of the Moraceae family such as Morus alba (White Mulberry) and Maclura cochinchinensis, has garnered significant interest in the scientific community for its potential therapeutic properties.[1] Effective extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a comparative analysis of various extraction methods for this compound, focusing on their efficiency, yield, and the purity of the final product. The information is tailored for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Extraction Methods

Extraction MethodPlant Source/CompoundSolventKey ParametersYieldPurityReference
Soxhlet Extraction Morus alba (leaf extract)EthanolNot Specified1.80% (extract rate)Not Specified[2]
Microwave-Assisted Extraction (MAE) Cudrania tricuspidata (pruning residue)WaterTemp: 43.0 °C, Time: 80.3 min, Liquid-to-Residue Ratio: 22.22.72 mg/g (total polyphenol)Not Specified[3]
Ultrasound-Assisted Extraction (UAE) Allium ursinum70% EthanolTemp: 80 °C, Time: 79.8 min, Power: 20.06 W/L38.1% (extraction yield)Not Specified[4]
Pulsed Electric Field (PEF) Extraction Morus alba (leaves)95% EthanolTime: 20 minHigher phenolic content than macerationNot Specified[5]
Chelating Extraction DihydromyricetinWater with Zn²⁺Time: 2 h, pH: 2, Temp: 90 °C12.2%94.3%[6]
Batch Extraction DihydromyricetinWaterNot Specified7.2%Not Specified[6]

Note: The yields and purities are highly dependent on the specific plant material, solvent, and experimental conditions. The table provides a comparative overview based on available data.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key extraction methods, adapted for this compound extraction based on established procedures for flavonoids.

1. Soxhlet Extraction

This conventional method is often used as a benchmark for comparison.[2][7]

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

  • Procedure:

    • A known quantity of dried and powdered plant material (e.g., Morus alba leaves) is placed in a thimble.

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The round-bottom flask is filled with a suitable solvent (e.g., ethanol).

    • The apparatus is assembled and heated. The solvent vaporizes, rises to the condenser, liquefies, and drips back onto the sample in the thimble.

    • The chamber containing the sample fills with the warm solvent. Once the chamber is full, the solvent and extracted compounds are siphoned back into the round-bottom flask.

    • This cycle is repeated for several hours until the extraction is complete.

    • The extract is then concentrated using a rotary evaporator to remove the solvent.

2. Microwave-Assisted Extraction (MAE)

MAE is a modern technique that utilizes microwave energy to heat the solvent and sample, leading to a more efficient extraction process.[3][8]

  • Apparatus: Microwave extraction system.

  • Procedure:

    • A specific amount of powdered plant material is mixed with a solvent (e.g., distilled water or ethanol) in a microwave-safe extraction vessel.

    • The vessel is placed in the microwave extractor.

    • The extraction parameters (temperature, time, and power) are set. For example, for Cudrania tricuspidata, optimal conditions were found to be a temperature of 43.0 °C for 80.3 minutes.[3]

    • After extraction, the mixture is cooled and filtered to separate the extract from the solid residue.

    • The extract can then be further purified and analyzed.

3. Ultrasound-Assisted Extraction (UAE)

UAE employs acoustic cavitation to disrupt cell walls, enhancing the release of intracellular compounds into the solvent.[4][9]

  • Apparatus: Ultrasonic bath or probe sonicator.

  • Procedure:

    • The powdered plant sample is suspended in an extraction solvent in a flask.

    • The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

    • The extraction is carried out under specific conditions of temperature, time, and ultrasonic power. For instance, a study on Allium ursinum optimized extraction at 80 °C for approximately 80 minutes.[4]

    • Following sonication, the extract is separated from the plant debris by filtration or centrifugation.

    • The resulting extract is then ready for analysis and purification.

Visualization of Pathways and Workflows

This compound and the Wnt/β-catenin Signaling Pathway

This compound has been shown to influence cellular processes by modulating signaling pathways. One such pathway is the Wnt/β-catenin pathway, which is crucial in cell proliferation and differentiation.[10]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates This compound This compound This compound->beta_catenin_on Promotes Accumulation Extraction_Workflow Plant_Material Plant Material (e.g., Morus alba) Preparation Drying & Grinding Plant_Material->Preparation Extraction Extraction (Soxhlet, MAE, UAE, etc.) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis Pure_this compound Pure this compound HPLC_Analysis->Pure_this compound Characterization Structural Characterization (NMR, MS) Pure_this compound->Characterization

References

Dihydromorin: Unveiling In Vitro Potential Awaiting In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Dihydromorin presents a compelling case of a natural compound with demonstrated in vitro bioactivity, primarily in the realm of regenerative medicine. However, a significant knowledge gap exists regarding its in vivo efficacy and pharmacokinetic profile, hindering its translational potential. This guide provides a comprehensive overview of the current in vitro data for this compound and highlights the critical need for in vivo studies to validate its therapeutic promise.

This compound, a flavanonol found in plants of the Moraceae family, has garnered attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Despite these promising indications, the available scientific literature is heavily skewed towards in vitro investigations, with a notable absence of in vivo data to substantiate these claims.

In Vitro Activity of this compound: Focus on Osteogenic Differentiation

The most robust evidence for this compound's bioactivity comes from studies on its effects on mesenchymal stem cells (MSCs). Research has shown that this compound can enhance the proliferation and promote the differentiation of human umbilical cord-derived MSCs (UC-MSCs) into osteoblasts, suggesting its potential application in bone regeneration.[2]

Key In Vitro Findings:
  • Enhanced Osteogenic Differentiation: this compound has been observed to increase the activity of alkaline phosphatase (ALP) and promote mineralization in UC-MSCs, both of which are key markers of osteogenesis.[2]

  • Activation of Wnt/β-catenin Signaling: The osteogenic effects of this compound are attributed to its ability to activate the Wnt/β-catenin signaling pathway. It has been shown to increase the levels of active β-catenin, a crucial protein that translocates to the nucleus to stimulate the expression of genes involved in osteoblast formation.[2]

The following table summarizes the key quantitative in vitro data available for this compound:

Cell LineAssayConcentrationObserved EffectReference
Human Umbilical Cord-Derived Mesenchymal Stem Cells (UC-MSCs)Proliferation Assay1-10 µMIncreased cell proliferation[2]
Human Umbilical Cord-Derived Mesenchymal Stem Cells (UC-MSCs)Alkaline Phosphatase (ALP) Staining1-5 µMIncreased ALP activity, indicating osteogenic differentiation[2]
Human Umbilical Cord-Derived Mesenchymal Stem Cells (UC-MSCs)Alizarin Red S Staining1-5 µMIncreased mineralization, confirming osteoblast formation[2]
Human Umbilical Cord-Derived Mesenchymal Stem Cells (UC-MSCs)Western Blot1-5 µMIncreased levels of active β-catenin[2]

The Missing Link: The Critical Absence of In Vivo Data

Despite the promising in vitro results, a thorough review of the scientific literature reveals a stark lack of in vivo studies on this compound. To date, there is no published data on:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal model remains uncharacterized.

  • In Vivo Efficacy: The potential anti-cancer, anti-inflammatory, or anti-diabetic effects of this compound have not been evaluated in preclinical animal models.

  • Comparative In Vivo Studies: There are no studies directly comparing the in vivo efficacy of this compound with other flavonoids, such as its close structural relative Morin, or other standard-of-care drugs.

This absence of in vivo data represents a significant hurdle in the development of this compound as a therapeutic agent. While in vitro studies provide valuable initial insights into a compound's biological activity, they do not account for the complex physiological processes that occur in a living organism.

Experimental Protocols: A Guide to In Vitro Investigation

For researchers interested in exploring the in vitro activities of this compound, the following experimental protocols, based on published literature, can serve as a guide.

Cell Culture and Treatment

Human umbilical cord-derived mesenchymal stem cells (UC-MSCs) can be cultured in standard growth medium. For experiments, cells are typically seeded at a specific density and treated with varying concentrations of this compound (e.g., 1-10 µM).[2]

Proliferation Assay

Cell proliferation can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2]

Osteogenic Differentiation Assays
  • Alkaline Phosphatase (ALP) Staining: ALP is an early marker of osteogenic differentiation. After a specific period of incubation with this compound, cells can be fixed and stained for ALP activity.[2]

  • Alizarin Red S Staining: This staining method is used to detect calcium deposits, a hallmark of mature osteoblasts. Cells are cultured in an osteogenic induction medium with this compound for an extended period before staining.[2]

Western Blot Analysis

To investigate the underlying molecular mechanisms, western blotting can be employed to measure the protein levels of key signaling molecules, such as active β-catenin.[2]

Visualizing the In Vitro Mechanism of Action

The following diagrams illustrate the known in vitro signaling pathway of this compound and a typical experimental workflow for its investigation.

Dihydromorin_Signaling_Pathway This compound This compound Wnt_Pathway Wnt Signaling Pathway This compound->Wnt_Pathway Activates beta_catenin Active β-catenin (Increased levels) Wnt_Pathway->beta_catenin nucleus Nucleus beta_catenin->nucleus Translocation gene_expression Osteogenic Gene Expression nucleus->gene_expression Promotes osteoblast_diff Osteoblast Differentiation gene_expression->osteoblast_diff

Caption: this compound activates the Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cell_culture Culture UC-MSCs treatment Treat with this compound cell_culture->treatment proliferation_assay MTT Assay (Proliferation) treatment->proliferation_assay differentiation_assays ALP & Alizarin Red S Staining (Osteogenic Differentiation) treatment->differentiation_assays western_blot Western Blot (β-catenin levels) treatment->western_blot

Caption: A typical workflow for in vitro evaluation of this compound.

Future Directions and Conclusion

The existing in vitro data strongly suggests that this compound holds promise as a therapeutic agent, particularly for promoting bone regeneration. However, the conspicuous absence of in vivo studies severely limits its clinical translation. To bridge this critical gap, future research should focus on:

  • Pharmacokinetic Profiling: Determining the ADME properties of this compound in relevant animal models is a crucial first step.

  • In Vivo Efficacy Studies: Evaluating the anti-cancer, anti-inflammatory, and bone-regenerative properties of this compound in well-established animal models is essential.

  • Comparative In Vivo Analysis: Directly comparing the in vivo efficacy and safety of this compound with other flavonoids and existing therapeutic agents will provide a clearer picture of its potential advantages.

References

A Head-to-Head Analysis of Dihydromorin and Resveratrol in Sirtuin Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, the activation of sirtuins—a class of NAD+-dependent deacetylases crucial for cellular health and longevity—remains a key area of investigation. Resveratrol, a well-studied polyphenol, has long been a benchmark for sirtuin-activating compounds (STACs). This guide provides a detailed comparison of resveratrol with dihydromorin, a structurally related flavonoid, in the context of sirtuin activation. While direct head-to-head experimental data is limited, this analysis synthesizes the available evidence for each compound, offering insights into their known and potential mechanisms of action.

Quantitative Data on Sirtuin Activation

Direct comparative studies on the sirtuin-activating potential of this compound and resveratrol are not yet available in the scientific literature. However, extensive research on resveratrol provides quantitative metrics for its activation of SIRT1. Data for this compound's direct effect on sirtuin activity is currently unavailable. A study on the structurally similar flavonoid, dihydromyricetin (DHM), suggests a potential indirect mechanism of SIRT1 activation.

Table 1: In Vitro Sirtuin Activation Data

CompoundSirtuin IsoformAssay TypeSubstrateResultReference
Resveratrol Human SIRT1Fluor de Lys AssayFluor de Lys-SIRT1 peptide~8-fold activation[1]
This compound ---Data not available-

Note: The activation of SIRT1 by resveratrol using fluorogenic substrates has been a subject of debate, with some studies suggesting the fluorophore itself is crucial for the observed activation in vitro.

Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for key in vitro sirtuin activation assays are provided below. These protocols are suitable for evaluating the efficacy of compounds like this compound and resveratrol.

In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT1 by quantifying the fluorescence of a cleaved substrate.

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1)

    • NAD+

    • Developer solution (e.g., containing trypsin)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Test compounds (this compound, Resveratrol) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

    • Add the test compound (this compound or resveratrol) at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (resveratrol, if not the test compound).

    • Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for a further period (e.g., 30 minutes) at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC-based substrates).

    • Calculate the percentage of SIRT1 activation relative to the vehicle control.

Signaling Pathways and Mechanisms of Action

Resveratrol: A Dual Mechanism of SIRT1 Activation

Resveratrol is known to activate SIRT1 through both direct and indirect mechanisms.

  • Direct Activation: Resveratrol can allosterically bind to the SIRT1 enzyme, inducing a conformational change that enhances its affinity for certain acetylated substrates. However, this direct activation is most prominently observed with synthetic, fluorophore-tagged peptides.

  • Indirect Activation: Resveratrol can also increase intracellular NAD+ levels, the essential cofactor for sirtuin activity. This is achieved through the activation of AMP-activated protein kinase (AMPK), which in turn increases the expression of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.

Resveratrol_SIRT1_Activation cluster_indirect Indirect Pathway cluster_direct Direct Pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activates SIRT1 SIRT1 Resveratrol->SIRT1 Allosteric Activation NAMPT NAMPT AMPK->NAMPT Upregulates NAD NAD+ NAMPT->NAD Synthesizes NAD->SIRT1 Cofactor Deacetylation Substrate Deacetylation SIRT1->Deacetylation Catalyzes

Figure 1: Resveratrol's dual mechanism for SIRT1 activation.
This compound: A Hypothesized Pathway via AMPK

While direct evidence for this compound's effect on sirtuins is lacking, a study on the structurally similar flavonoid, dihydromyricetin (DHM), has shown its ability to activate the AMPK/Sirt-1/PGC-1α signaling pathway. Based on this, a plausible mechanism for this compound is proposed. This compound, as a flavonoid, may activate AMPK, leading to an increase in the cellular NAD+/NADH ratio. This elevation in NAD+ would subsequently enhance SIRT1 activity, promoting the deacetylation of its downstream targets like PGC-1α and FOXO.

Dihydromorin_SIRT1_Hypothesis This compound This compound (Hypothesized) AMPK AMPK This compound->AMPK Activates NAD_Ratio Increased NAD+/NADH Ratio AMPK->NAD_Ratio Increases SIRT1 SIRT1 NAD_Ratio->SIRT1 Activates PGC1a_FOXO PGC-1α / FOXO Deacetylation SIRT1->PGC1a_FOXO Promotes

Figure 2: Hypothesized mechanism of this compound on SIRT1.

Experimental Workflow for Comparative Analysis

To definitively compare the sirtuin-activating properties of this compound and resveratrol, a structured experimental workflow is essential.

Comparative_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_analysis Comparative Analysis invitro_assay Sirtuin Enzymatic Assay (e.g., Fluorometric, MS-based) dose_response Dose-Response Curves invitro_assay->dose_response isoform_selectivity Isoform Selectivity Profiling (SIRT1-7) invitro_assay->isoform_selectivity ec50 Determine EC50 Values dose_response->ec50 compare_potency Compare Potency (EC50) ec50->compare_potency compare_selectivity Compare Isoform Selectivity isoform_selectivity->compare_selectivity cell_treatment Treat Cells with Compounds nad_levels Measure Intracellular NAD+ Levels compare_mechanism Elucidate Mechanism (Direct vs. Indirect) nad_levels->compare_mechanism target_acetylation Western Blot for Acetylated SIRT1 Targets (e.g., Ac-p53, Ac-PGC-1α) target_acetylation->compare_mechanism

Figure 3: Workflow for a head-to-head study.

Conclusion

Resveratrol is a well-characterized activator of SIRT1, albeit with complexities in its mechanism of action that warrant careful consideration in experimental design. This compound, while sharing structural similarities with other flavonoids known to modulate sirtuin pathways, remains uninvestigated in this context. The provided experimental protocols and workflows offer a clear path for a direct, head-to-head comparison of these two compounds. Such studies are crucial to expand the repertoire of potential sirtuin modulators for therapeutic development. Future research should focus on direct enzymatic assays with this compound against a panel of sirtuin isoforms and cell-based assays to investigate its impact on intracellular NAD+ levels and the acetylation status of sirtuin targets. This will clarify whether this compound is a viable alternative or complementary agent to resveratrol for activating sirtuin pathways.

References

Safety Operating Guide

Proper Disposal of Dihydromorin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of dihydromorin, a flavonoid compound. Adherence to these procedures is vital for personnel safety and environmental protection.

This compound Hazard Profile
Hazard CategoryGHS Hazard Statement (H-phrase)Signal WordPictogram
Acute Toxicity (Oral) H302: Harmful if swallowedWarning
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity H335: May cause respiratory irritationWarning
Acute Toxicity (Dermal) No data available--
Aquatic Toxicity No data available--

Quantitative data such as LD50 (median lethal dose) and environmental fate information are not currently available in readily accessible safety data sheets.

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[2]

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • Laboratory coat

2. Waste Segregation and Collection:

  • Collect this compound waste in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with this compound and be in good condition with a secure lid.

  • Do not mix this compound waste with other incompatible chemical waste streams.

3. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled as "Hazardous Waste."

  • The label should include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of waste generation

    • The location of origin (e.g., laboratory room number)

    • The name and contact information of the principal investigator or responsible person.

    • The appropriate hazard pictograms (Exclamation Mark).

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is cool and dry.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional procedures for hazardous waste disposal requests.

6. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from this process must be collected and disposed of as hazardous waste along with the this compound.

  • After triple-rinsing, the container can be managed as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.

Disposal Workflow

The following diagram outlines the decision-making and operational process for the proper disposal of this compound waste.

DihydromorinDisposal cluster_prep Waste Preparation cluster_storage_disposal Storage and Disposal cluster_decon Container Decontamination start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal collect Collect in Designated Hazardous Waste Container ppe->collect label_waste Label Container Correctly - 'Hazardous Waste' - Chemical Name - Hazard Pictograms collect->label_waste store Store in Secure, Well-Ventilated Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Chemical Destruction Plant or Controlled Incineration contact_ehs->disposal empty_container Empty this compound Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect

Caption: this compound Disposal Workflow.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydromorin
Reactant of Route 2
Reactant of Route 2
Dihydromorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.